molecular formula C9H11N3O4 B563582 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 628300-35-6

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B563582
CAS No.: 628300-35-6
M. Wt: 225.204
InChI Key: SCQCSIBASAKKBM-UHFFFAOYSA-N
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Description

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a chemical reagent designed for professional research and development applications. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic systems. Scientific literature indicates that derivatives of N-methoxy-N-methylbenzamide, commonly known as Weinreb amides, are pivotal in facilitating the synthesis of ketones and other carbonyl-containing compounds due to their stability and selective reactivity . Furthermore, research into structurally related benzamide compounds highlights their significant potential in various pharmacological investigations, including the development of novel molecules with antioxidative and antiproliferative properties . The presence of both amino and nitro functional groups on the aromatic ring makes this compound a versatile building block for further functionalization, supporting its use in the discovery and development of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-methoxy-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-11(16-2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCSIBASAKKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652434
Record name 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628300-35-6
Record name 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a specialized Weinreb amide. This compound serves as a valuable intermediate in medicinal chemistry and drug development, primarily enabling the synthesis of complex ketones without the common issue of over-addition by organometallic reagents.[1][2] This document is intended for an audience of researchers, scientists, and professionals in organic synthesis and drug development, offering not just a methodology, but the scientific rationale behind the procedural choices.

Introduction and Strategic Importance

This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The utility of this functional group, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones.[2] The key to their success is the formation of a stable, chelated tetrahedral intermediate which resists the typical second nucleophilic addition, thus preventing the formation of tertiary alcohol byproducts.[1]

The presence of the 2-amino and 5-nitro substituents on the benzamide core makes this particular Weinreb amide an attractive building block for the synthesis of various heterocyclic compounds and substituted aromatic ketones, which are prevalent motifs in pharmacologically active molecules.

Synthetic Pathway Overview

The most direct and logical synthetic route to this compound is a single-step amide coupling reaction starting from the commercially available 2-Amino-5-nitrobenzoic acid and N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine.

Given the electronic nature of the starting material—specifically, the presence of an electron-donating amino group and an electron-withdrawing nitro group—standard peptide coupling reagents are well-suited for this purpose. These reagents are designed to work under mild conditions, which is crucial to avoid side reactions involving the sensitive functional groups on the aromatic ring.

Synthesis_Pathway Start 2-Amino-5-nitrobenzoic Acid Coupling Peptide Coupling Agents (EDC, HOBt) + Base (DIPEA) Start->Coupling Carboxylic Acid Reagent N,O-Dimethylhydroxylamine Hydrochloride Reagent->Coupling Amine Source Product 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide Coupling->Product Amide Bond Formation

Caption: Overall synthetic workflow for the target Weinreb amide.

Mechanistic Insights: The Role of Coupling Agents

The core of this synthesis is the activation of the carboxylic acid group of 2-Amino-5-nitrobenzoic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[3]

  • Activation with EDC: The carbodiimide, EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • Formation of the HOBt Ester: The O-acylisourea can be attacked by the nucleophilic N,O-dimethylhydroxylamine. However, for less reactive amines and to suppress side reactions like racemization (not a concern here, but a key feature of HOBt's utility), HOBt is added. It reacts with the O-acylisourea to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[3]

  • Nucleophilic Attack: The N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a non-nucleophilic base such as Diisopropylethylamine (DIPEA), then attacks the carbonyl carbon of the HOBt ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired Weinreb amide.

Mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (Active Ester) Acylisourea->HOBt_Ester + HOBt HOBt HOBt Product Weinreb Amide HOBt_Ester->Product + Me(MeO)NH Amine Me(MeO)NH

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for Weinreb amide synthesis using peptide coupling reagents.[3]

4.1. Materials and Reagents

ReagentM.W. ( g/mol )CAS No.PurityNotes
2-Amino-5-nitrobenzoic acid182.13616-79-5≥98%Starting Material
N,O-Dimethylhydroxylamine HCl97.546638-79-5≥98%Amine Source
EDC Hydrochloride191.7025952-53-8≥98%Coupling Agent
HOBt Hydrate153.14123333-53-9≥98%Coupling Additive
Diisopropylethylamine (DIPEA)129.247087-68-5≥99%Non-nucleophilic base
Dichloromethane (DCM), Anhydrous84.9375-09-2≥99.8%Reaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)---For aqueous workup
Brine (Saturated aq. NaCl)---For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9-Drying Agent
Ethyl Acetate (EtOAc)88.11141-78-6HPLCFor extraction & chromatography
Hexanes--HPLCFor chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-5-nitrobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt hydrate (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the starting acid. Stir the resulting suspension at room temperature.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Stir for 10-15 minutes. The DIPEA serves to neutralize the hydrochloride salt of the hydroxylamine and the HOBt, as well as the acid formed during the reaction.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted starting acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound, which appears as a yellow solid, can be purified by flash column chromatography on silica gel.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 225.20 g/mol ).[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) is a suitable starting point for method development.

  • Appearance: The purified compound is expected to be a yellow solid.[5]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Chemical Hazards:

    • EDC and HOBt: Are sensitizers and irritants. Avoid inhalation and skin contact.

    • DIPEA: Is a corrosive and flammable liquid.

    • DCM: Is a volatile solvent and a suspected carcinogen.

    • This compound: While specific toxicity data is limited, nitroaromatic and amino compounds should be handled with care as they can be irritants or toxic.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 30-35 °C) may facilitate completion. Ensure all reagents, especially the solvent, are anhydrous, as water will consume the activated intermediate.

  • Low Yield: Poor yields can result from inefficient activation or loss during workup. Ensure the stoichiometry of the coupling agents and base is correct. During extraction, multiple back-extractions of the aqueous layers can help recover any dissolved product.

  • Purification Issues: The amino group can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this issue by neutralizing acidic sites on the silica.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE (Patent No. EP 1704140 B1).
  • Google Patents. (n.d.). CN108069901B - Novel rebamipide synthesis process.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Serna, S., et al. (2016). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 21(9), 1184.
  • Wikipedia contributors. (2023, December 26). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Ye, B., & Cramer, N. (2014).
  • Zhang, C., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6073-6076.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a substituted aromatic compound featuring several key functional groups that dictate its chemical behavior and potential utility. For the medicinal chemist and process scientist, the molecule presents a trifecta of reactive sites: an aromatic amine, a nitro group, and a Weinreb amide (N-methoxy-N-methylamide). The strategic importance of the Weinreb amide functionality cannot be overstated; it is a stable and reliable precursor for the synthesis of ketones via nucleophilic addition of organometallic reagents, avoiding the common over-addition that leads to tertiary alcohols. This attribute makes it a valuable intermediate in the construction of complex molecular architectures prevalent in pharmaceutical agents.

This guide provides a comprehensive analysis of the known physicochemical properties of this compound. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological choice. This document is designed to be a practical resource for researchers, enabling a thorough understanding and proficient handling of this versatile chemical intermediate.

Chemical Identity and Core Properties

A clear identification is the foundation of all subsequent chemical investigations. The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundPharmaffiliates[1]
CAS Number 628300-35-6Pharmaffiliates[1]
Molecular Formula C₉H₁₁N₃O₄Pharmaffiliates[1]
Molecular Weight 225.20 g/mol Pharmaffiliates[1]
Appearance Yellow SolidPharmaffiliates[1]

Physicochemical Characteristics

The following table summarizes the available and predicted physicochemical data for the title compound. It is critical to note that many of these values are computational predictions; therefore, experimental verification as outlined in Section 5 is strongly recommended for any GMP or GLP application.

PropertyValueNotesSource
Melting Point No data availableExperimental determination is required. See Protocol 5.1.Echemi[2]
Boiling Point 484.5°C at 760 mmHgPredicted value.Echemi[2]
Density 1.363 g/cm³Predicted value.Echemi[2]
Flash Point 246.8°CPredicted value.Echemi[2]
Solubility No data availableExperimental determination is required. See Protocol 5.2.Echemi[2]
pKa No data availableThe presence of the aniline-like amino group suggests a pKa in the low single digits for its conjugate acid. The amide is not significantly basic.
Storage 2-8°C, RefrigeratorRecommended for maintaining chemical stability.Pharmaffiliates[1]

Structural and Purity Verification Workflow

A self-validating workflow is essential to ensure the identity, structure, and purity of any research compound. The following multi-technique approach provides a comprehensive characterization.

G cluster_0 Initial Sample cluster_1 Analytical Workflow cluster_2 Verified Data Sample 2-Amino-N-methoxy-N- methyl-5-nitrobenzamide HPLC HPLC-UV (Purity & Quantification) Sample->HPLC MS LC-MS (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Sample->NMR IR FTIR Spectroscopy (Functional Group ID) Sample->IR Purity Purity >98%? HPLC->Purity MW Mass Match? (225.07) MS->MW Structure Structure Confirmed? NMR->Structure Groups Functional Groups Present? IR->Groups

Caption: A typical workflow for the analytical characterization of a novel compound.

Experimental Protocols for Key Physicochemical Properties

The following protocols describe standard, reliable methods for determining the essential physicochemical properties that are currently unreported for this compound.

Protocol: Determination of Melting Point
  • Causality: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.

  • Methodology:

    • Place a small, dry sample of the yellow solid into a capillary tube, sealed at one end.

    • Tap the tube gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15°C per minute for a rapid initial determination.

    • Observe the approximate melting temperature.

    • Repeat the measurement with a fresh sample, heating rapidly to within 20°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Protocol: Determination of Solubility
  • Causality: Solubility data in both aqueous and organic solvents is critical for drug development (e.g., formulation, ADME studies) and for designing reaction and purification conditions. A systematic approach ensures reproducible and meaningful data.

  • Workflow Diagram:

    G start Weigh 10 mg of Compound add_solvent Add 1 mL of Solvent (e.g., Water, DMSO, EtOH) start->add_solvent vortex Vortex for 2 min Sonicate for 10 min add_solvent->vortex observe Visually Inspect (Clear solution?) vortex->observe soluble Soluble (>10 mg/mL) observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No

    Caption: A workflow for the qualitative determination of solubility.

  • Methodology (Quantitative):

    • Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Equilibrate the vials on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully remove an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent and analyze the concentration using a validated HPLC-UV method (see Protocol 5.3).

    • Calculate the solubility in mg/mL or mol/L.

Protocol: Proposed HPLC Method for Purity Determination
  • Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. The choice of a C18 reversed-phase column is effective for retaining moderately polar aromatic compounds. A gradient elution ensures that any impurities with different polarities are resolved from the main peak. UV detection is suitable due to the presence of the chromophoric nitro-aromatic system. This method is adapted from a validated protocol for the structurally similar compound 2-amino-5-nitrophenol[3].

  • Methodology:

    • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm and 340 nm (to capture different electronic transitions of the aromatic system).

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthesis and Reactivity Insights

The presence of the N-methoxy-N-methylamide, or Weinreb amide, is the most synthetically significant feature of this molecule. This functional group is renowned for its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to cleanly produce ketones.[4] The reaction proceeds via a stable, chelated tetrahedral intermediate that collapses to the ketone upon acidic workup. This intermediate prevents the common secondary reaction of the ketone product to form a tertiary alcohol.[4]

The aromatic ring is subject to electrophilic aromatic substitution. The amino group is a powerful activating, ortho-, para-director, while the nitro and amide groups are deactivating, meta-directors. The positions ortho and para to the amino group are therefore the most activated sites for further functionalization.

Handling, Storage, and Safety

As a precautionary measure for any new chemical entity, proper handling and storage are paramount.

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[1]

  • Stability: The compound's stability is not extensively documented, but storage as recommended should prevent degradation.[2]

References

  • Pharmaffiliates. This compound. [Link]

  • National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

Sources

theoretical properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a substituted aromatic compound featuring a unique combination of functional groups. The presence of an electron-donating amine, a strongly electron-withdrawing nitro group, and a versatile Weinreb amide moiety imparts a complex and fascinating electronic and chemical character to the molecule. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural characteristics, predicted spectroscopic behavior, electronic landscape, and synthetic utility. The causality behind its reactivity and theoretical properties is explored, grounded in established principles of organic chemistry and computational analysis.

Molecular Identity and Physicochemical Properties

This compound is a specialized organic compound that is not widely listed in commercial inventories, suggesting its primary role as a synthetic intermediate in research and development settings.[1] Its core structure is a benzamide, substituted with three key functional groups that dictate its overall properties.

PropertyValue / IdentifierSource
IUPAC Name This compound-
CAS Number 628300-35-6[1]
Molecular Formula C₉H₁₁N₃O₄Calculated
Molecular Weight 225.20 g/mol Calculated
Predicted Boiling Point 484.5°C at 760 mmHg[1]
Predicted Density 1.363 g/cm³[1]
Appearance Yellow Solid (Predicted)[1]

The structure combines a Weinreb amide, known for its controlled reactivity in C-C bond formation, with a nitroaniline scaffold, a common pharmacophore and synthetic precursor.[2][3]

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway & Methodologies

The synthesis of this molecule is not explicitly detailed in readily available literature. However, a logical and efficient pathway can be devised based on well-established synthetic transformations, particularly the formation of Weinreb amides from carboxylic acids.[4][5] The most direct precursor is 2-amino-5-nitrobenzoic acid.

Synthesis_Workflow Start 2-Amino-5-nitrobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Intermediate 2-Amino-5-nitrobenzoyl Chloride Reagent2 N,O-Dimethylhydroxylamine Hydrochloride, Pyridine Intermediate->Reagent2 Reagent1->Intermediate Acyl Chloride Formation Product Target Molecule Reagent2->Product Weinreb Amide Formation

Caption: Proposed two-step synthesis from 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a self-validating system as the formation of the acyl chloride and its subsequent reaction are standard, high-yielding transformations.

Step 1: Formation of 2-Amino-5-nitrobenzoyl Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is a classic strategy to facilitate amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this purpose.

  • Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Formation of this compound

  • Rationale: The highly reactive acyl chloride is readily attacked by the nucleophilic N,O-dimethylhydroxylamine to form the stable Weinreb amide. Pyridine is used as a base to neutralize the HCl generated.[6]

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry DCM.

  • Cool the solution to 0 °C and add pyridine (2.2 eq) to liberate the free amine.

  • Dissolve the crude 2-amino-5-nitrobenzoyl chloride from Step 1 in a minimal amount of dry DCM.

  • Slowly add the acyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the target molecule.

Theoretical Spectroscopic Properties

Direct experimental spectra for this compound are not publicly available. The following properties are predicted based on the analysis of its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the N-H, C=O, and N-O bonds. The high polarity of the N-O bonds in the nitro group results in characteristically intense peaks.[7]

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Key Characteristics
Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3200Two distinct, sharp-to-medium bands.
Amide (C=O)Stretch1650 - 1630Strong, sharp absorption. Lowered frequency due to resonance with the ring and amine.
Nitro (N-O)Asymmetric Stretch1550 - 1475Very strong, sharp absorption.[8][9]
Nitro (N-O)Symmetric Stretch1360 - 1290Strong, sharp absorption.[8][9]
Aromatic (C=C)In-ring Stretch1600 - 1450Multiple medium-to-weak bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region will show a distinct splitting pattern due to the substitution. The chemical shifts are heavily influenced by the strong electron-donating amino group (shields, upfield shift) and the strong electron-withdrawing nitro group (deshields, downfield shift). Data from compounds like 2-Methyl-5-nitroaniline and 5-Nitrovanillin can be used for estimation.[10][11]

Proton EnvironmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Rationale
Aromatic H (C6-H)~8.2 - 8.0d~2-3Ortho to the NO₂ group and meta to the NH₂; strongly deshielded.
Aromatic H (C4-H)~7.8 - 7.6dd~9 and ~2-3Ortho to the NO₂ and ortho to the amide; deshielded by both.
Aromatic H (C3-H)~6.8 - 6.6d~9Ortho to the NH₂ group; strongly shielded.
Amine (-NH₂)~5.0 - 4.0br s-Broad signal, exchangeable with D₂O.
N-OCH₃~3.8s-Singlet for the methoxy group.
N-CH₃~3.3s-Singlet for the N-methyl group.

¹³C NMR: The aromatic carbon shifts will reflect the strong "push-pull" electronic nature of the substituents.

Carbon EnvironmentPredicted Shift (δ, ppm)Rationale
Amide (C=O)168 - 165Typical range for a benzamide carbonyl.
C2 (C-NH₂)150 - 145Shielded by the amino group.
C5 (C-NO₂)145 - 140Deshielded carbon attached to the nitro group.
Aromatic CHs130 - 110Complex region influenced by both substituents.
N-OCH₃62 - 60Typical for a Weinreb amide methoxy carbon.
N-CH₃35 - 32Typical for a Weinreb amide N-methyl carbon.
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The primary fragmentation pathway for benzamides involves the cleavage of the C-N bond to form a stable, resonance-stabilized benzoyl cation.[12][13]

  • Molecular Ion (M⁺): m/z = 225

  • Key Fragment: m/z = 180. This corresponds to the [M - N(O)CH₃]⁺ fragment, a common loss for Weinreb amides, or the 2-amino-5-nitrobenzoyl cation [M - N(OCH₃)CH₃]⁺.

  • Other Fragments: Further fragmentation of the benzoyl cation could lead to loss of CO (m/z = 152) and subsequent fragmentation of the substituted phenyl ring.

Electronic Properties and Reactivity

The theoretical properties of this molecule are dominated by the interplay of its three functional groups.

Substituent Effects on the Aromatic Ring

The aromatic ring experiences a powerful "push-pull" effect.

  • Amino Group (-NH₂): A strong activating group that donates electron density into the ring via resonance (+R effect), particularly at the ortho and para positions.[14]

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect).[15][16] This effect is most pronounced at the ortho and para positions, making the meta position the least deactivated.[14]

This electronic conflict makes the ring significantly polarized. The positions ortho and para to the amino group (C3, C6, and C1) are electron-rich, while the positions ortho and para to the nitro group (C4, C6, and C2) are electron-poor. This complex landscape dictates the regioselectivity of any further electrophilic aromatic substitution reactions. Computational studies on substituted anilines and nitrobenzenes confirm that the amino group's influence on the highest occupied molecular orbital (HOMO) is a primary driver for its directing effects.[17]

Reactivity of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) is a cornerstone of modern synthesis due to its unique and predictable reactivity.[2][3]

  • Reaction with Organometallics: Its primary utility is the reaction with organolithium or Grignard reagents to produce ketones in high yield.[18][19] This controlled reactivity stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack. The methoxy group acts as a chelating agent for the metal ion (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse and subsequent over-addition, a common problem with other acyl compounds like esters or acid chlorides.[2][19] The ketone is only liberated upon acidic aqueous workup.

  • Reduction to Aldehydes: Weinreb amides can be selectively reduced to aldehydes using mild hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures.[2][20] The chelated intermediate again prevents over-reduction to the alcohol.

Caption: Logical workflow of the Weinreb ketone synthesis mechanism.

Potential Applications in Drug Development & Research

Substituted benzamides are a well-established class of compounds with diverse pharmacological activities, including antipsychotic and antidepressant effects.[21] The specific combination of functional groups in this compound makes it a valuable intermediate:

  • Scaffold for Ketone Synthesis: As a Weinreb amide, it is an excellent precursor for synthesizing a library of complex ketones by reacting it with various organometallic reagents. These ketones can then serve as building blocks for more complex heterocyclic or polyfunctional molecules.

  • Precursor for Further Functionalization: The amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN). The nitro group can be selectively reduced to an amine, yielding a diamino-substituted scaffold. This diamine can then be used to construct heterocyclic rings like benzimidazoles, which are common in medicinal chemistry.

  • Fragment-Based Drug Discovery: The nitroaniline core is a recognized fragment in drug discovery. This molecule allows for the controlled and systematic elaboration of that core via the Weinreb amide handle, enabling structure-activity relationship (SAR) studies.

Conclusion

This compound represents a molecule with significant theoretical and practical potential in organic synthesis and medicinal chemistry. Its properties are defined by a fascinating interplay of electron-donating, electron-withdrawing, and synthetically versatile functional groups. The stability and predictable reactivity of the Weinreb amide moiety make it an ideal platform for the construction of complex molecular architectures, while the polarized nitroaniline ring offers numerous opportunities for further chemical modification. This guide provides a foundational understanding of its theoretical properties, offering researchers and developers a predictive framework for its application in advanced synthetic endeavors.

References

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  • ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

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An In-Depth Technical Guide to the Synthesis, Exploration, and Biological Evaluation of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of the 2-aminobenzamide scaffold has garnered significant attention in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide delves into the largely unexplored chemical space of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide and its structural analogs. The presence of a nitro group, a known pharmacophore in various antimicrobial and anticancer agents, combined with the versatile N-methoxy-N-methylamide (Weinreb amide) functionality, presents a compelling case for the systematic investigation of this compound class. This document provides a comprehensive framework for the synthesis of the core scaffold, proposes strategies for the generation of analog libraries, and outlines detailed protocols for their biological evaluation, with a particular focus on oncology and infectious diseases. The insights and methodologies presented herein are intended to empower researchers to explore the therapeutic potential of these novel chemical entities.

Introduction: The Rationale for Investigating this compound Analogs

The 2-aminobenzamide core is a privileged scaffold in drug discovery, most notably recognized for its role in the development of histone deacetylase (HDAC) inhibitors.[1][2] The ortho-amino group can act as a key zinc-binding group in the active site of these enzymes.[2] Furthermore, the broader class of benzamide derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

The introduction of a nitro group at the 5-position of the benzamide ring is of particular interest. Nitroaromatic compounds are a well-established class of therapeutic agents, with their mechanism of action often involving bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.[4] This moiety is a key feature in drugs like metronidazole (antibacterial and antiprotozoal) and has been explored in the development of anticancer agents.

The N-methoxy-N-methylamide, or Weinreb amide, functionality offers a synthetically versatile handle. It is relatively stable to many nucleophilic reagents yet can be smoothly converted to ketones or aldehydes upon reaction with organometallic reagents, providing a gateway to a wide range of further chemical modifications.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

This guide, therefore, posits that structural analogs of this compound represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. The confluence of the 2-aminobenzamide scaffold, the nitroaromatic pharmacophore, and the synthetic flexibility of the Weinreb amide provides a strong rationale for their synthesis and biological evaluation.

Synthesis of the Core Scaffold and its Analogs

A robust and efficient synthetic strategy is paramount for the exploration of any new chemical space. This section outlines a proposed synthetic pathway to the core molecule, this compound, and discusses strategies for analog generation.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached in two main stages: the preparation of the key intermediate, 2-amino-5-nitrobenzoic acid, followed by the formation of the Weinreb amide.

Several routes exist for the synthesis of this crucial precursor. A common and reliable method involves the nitration of 2-aminobenzoic acid (anthranilic acid). To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is often protected as an acetamide prior to the nitration step.

Reaction Scheme:

Synthesis of 2-Amino-5-nitrobenzoic Acid Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic Anhydride 2_Acetamido_5_nitrobenzoic_Acid 2-Acetamido-5-nitrobenzoic Acid N_Acetylanthranilic_Acid->2_Acetamido_5_nitrobenzoic_Acid HNO3 / H2SO4 2_Amino_5_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid 2_Acetamido_5_nitrobenzoic_Acid->2_Amino_5_nitrobenzoic_Acid Acid Hydrolysis

Caption: Proposed synthetic pathway to 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid

Step 1: Acetylation of Anthranilic Acid

  • In a round-bottom flask, dissolve anthranilic acid in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water to precipitate the N-acetylanthranilic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetylanthranilic Acid

  • In a flask cooled in an ice bath, slowly add N-acetylanthranilic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the 2-acetamido-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid

  • Reflux the 2-acetamido-5-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H2SO4) for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the 2-amino-5-nitrobenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for purification.[6]

With 2-amino-5-nitrobenzoic acid in hand, the next step is the formation of the N-methoxy-N-methylamide. This is typically achieved by activating the carboxylic acid and then reacting it with N,O-dimethylhydroxylamine hydrochloride.

Reaction Scheme:

Weinreb Amide Formation 2_Amino_5_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 2_Amino_5_nitrobenzoic_Acid->Activated_Intermediate Activating Agent (e.g., SOCl2, EDCI) Target_Compound 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide Activated_Intermediate->Target_Compound N,O-dimethylhydroxylamine hydrochloride, Base

Caption: General scheme for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

  • Suspend 2-amino-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine).

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Strategies for Analog Library Generation

The modular nature of the proposed synthesis allows for the generation of diverse analog libraries by modifying different parts of the core scaffold.

  • Modification of the Amine: The 2-amino group can be alkylated or acylated to explore the impact of substitution at this position. This can be achieved before or after the Weinreb amide formation, depending on the desired final product and potential protecting group strategies.

  • Variation of the Aromatic Ring Substituents: The nitro group at the 5-position can be replaced with other electron-withdrawing or electron-donating groups to probe their influence on biological activity. This would require starting from different substituted anthranilic acids.

  • Modification of the Weinreb Amide: While the N-methoxy-N-methylamide is a versatile synthetic handle, it can be converted to a variety of ketones by reaction with different Grignard or organolithium reagents. These ketones can then be further functionalized, for example, by reduction to alcohols or conversion to oximes or hydrazones.

Biological Evaluation of Structural Analogs

Based on the known biological activities of 2-aminobenzamides and nitroaromatic compounds, the primary therapeutic areas for investigation of these novel analogs are oncology and infectious diseases. This section outlines key experimental workflows for the preliminary biological characterization of newly synthesized compounds.

Anticancer Activity

The potential of 2-aminobenzamide derivatives to act as HDAC inhibitors provides a strong rationale for evaluating their anticancer properties.[7][8]

Experimental Workflow:

Anticancer Evaluation Workflow Compound_Library Synthesized Analogs Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cell_Viability_Assay Hit_Identification Hit Identification (IC50 Determination) Cell_Viability_Assay->Hit_Identification HDAC_Inhibition_Assay HDAC Inhibition Assay (In vitro) Hit_Identification->HDAC_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Mechanism_of_Action

Caption: A streamlined workflow for assessing the anticancer potential of the synthesized analogs.

Detailed Protocols:

3.1.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., a panel including leukemia, breast, and lung cancer lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

3.1.2. In Vitro HDAC Inhibition Assay

  • Assay Principle: Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that is deacetylated by HDAC enzymes, leading to a fluorescent signal.

  • Procedure:

    • Incubate recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, and 8 for class I selectivity) with the synthesized compounds at various concentrations.

    • Add the fluorogenic substrate and incubate to allow the enzymatic reaction to proceed.

    • Add a developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 values for each compound against the different HDAC isoforms.

Antimicrobial Activity

The presence of the nitroaromatic moiety suggests potential antimicrobial activity.[4]

Experimental Workflow:

Antimicrobial Evaluation Workflow Compound_Library Synthesized Analogs Broth_Microdilution_Assay Broth Microdilution Assay Compound_Library->Broth_Microdilution_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Broth_Microdilution_Assay->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination

Caption: A standard workflow for evaluating the antimicrobial efficacy of the synthesized compounds.

Detailed Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Structure-Activity Relationship (SAR) Analysis and Future Directions

The systematic generation and biological evaluation of analog libraries will enable the elucidation of key structure-activity relationships.

Key Questions to Address:

  • Role of the N-methoxy-N-methylamide: Is this group essential for activity, or does its conversion to other functionalities (e.g., ketones) enhance or diminish potency?

  • Influence of the Nitro Group: How does the electronic nature and position of substituents on the aromatic ring affect biological activity? Is the nitro group's electron-withdrawing character crucial, or can it be replaced by other groups with similar or different electronic properties?

  • Impact of Substitution at the 2-Amino Position: Does alkylation or acylation of the 2-amino group modulate activity and selectivity?

The data generated from these studies will guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds can then be advanced to more complex biological assays, including in vivo efficacy and toxicity studies.

Conclusion

The structural framework of this compound represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive roadmap for the synthesis of this core scaffold and its analogs, along with detailed protocols for their biological evaluation in the key areas of oncology and infectious diseases. The convergence of a privileged 2-aminobenzamide core, a bioactive nitroaromatic moiety, and a versatile synthetic handle in the form of a Weinreb amide underscores the significant potential of this compound class. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into this promising area of medicinal chemistry.

References

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Molecular Structure

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a multi-functionalized aromatic compound. The presence of a Weinreb amide moiety (N-methoxy-N-methylamide) makes it a valuable synthetic intermediate, as these functional groups are known for their controlled reactivity towards organometallic reagents to form ketones.[1] The amino and nitro groups on the benzene ring significantly influence the molecule's electronic properties and reactivity, making spectroscopic analysis crucial for confirming its structure and purity.

A thorough spectroscopic analysis is indispensable for the unambiguous structural elucidation of novel compounds.[2] This guide will systematically explore the predicted spectroscopic signature of this compound, providing a detailed interpretation of its NMR, IR, and MS spectra.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS Data Data Interpretation NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Figure 2: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. [3]

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 225.20 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 225.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). [4]The Weinreb amide can also undergo characteristic fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
225[M]⁺
179[M - NO₂]⁺
165[M - CON(OCH₃)CH₃]⁺
120[C₆H₄(NH₂)(NO₂)]⁺
60[CON(OCH₃)CH₃]⁺
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). [3] * Filter the solution if necessary to remove any particulate matter.

  • Instrument Setup:

    • Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI), mass range, and scan speed. [4]3. Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with spectral libraries for confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and employing the standardized experimental protocols outlined herein, researchers can confidently identify and characterize this molecule. The interplay of the amino, nitro, and Weinreb amide functionalities results in a unique spectroscopic fingerprint that is crucial for its application in synthetic chemistry and drug discovery.

References

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The Synthetic Versatility and Latent Therapeutic Potential of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. This guide delves into the untapped potential of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a compound situated at the crossroads of versatile synthetic utility and promising, albeit underexplored, biological relevance. By dissecting its core structural features—the Weinreb amide, the nitroaromatic system, and the ortho-amino benzoic acid scaffold—we illuminate a path for its application in the generation of targeted compound libraries and as a key intermediate in the synthesis of complex bioactive molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Compound Overview and Physicochemical Properties

This compound is a yellow solid with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.20 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a Weinreb amide moiety.

PropertyValueSource
CAS Number 628300-35-6[1]
Molecular Formula C₉H₁₁N₃O₄[1]
Molecular Weight 225.20[1]
Appearance Yellow Solid[1][2]
Boiling Point 484.5°C at 760 mmHg[2]
Flash Point 246.8°C[2]
Density 1.363 g/cm³[2]
Storage 2-8°C Refrigerator[1]

The Strategic Advantage: The Weinreb Amide in Medicinal Chemistry

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone of modern organic synthesis, and its presence in the target molecule is of paramount importance.[3] Unlike more reactive acylating agents, the Weinreb amide offers a unique stability profile, allowing for the controlled formation of ketones from organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[4][5] This reactivity is crucial in medicinal chemistry for the construction of complex molecular architectures.[4]

The synthetic utility of the Weinreb amide functionality is depicted in the following workflow:

G cluster_0 Core Intermediate cluster_1 Reaction Pathway cluster_2 Alternative Reduction A This compound C Stable Tetrahedral Intermediate A->C Nucleophilic Addition F Aldehyde Derivative A->F Reduction B Organometallic Reagent (e.g., Grignard, Organolithium) B->C D Ketone Derivative C->D Hydrolysis E Hydride Reducing Agent (e.g., LiAlH4, DIBAL-H) E->F

Caption: Synthetic utility of the Weinreb amide in this compound.

The Bioactive Core: The Nitrobenzamide Scaffold

The presence of a nitro group on the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] Specifically, nitrobenzamide derivatives have shown promise as potent anti-inflammatory agents by inhibiting nitric oxide production.[8] Furthermore, certain nitrobenzamides have demonstrated significant antimycobacterial activity, highlighting their potential in developing new treatments for tuberculosis.[9]

The nitro group can also serve as a synthetic handle for further chemical modifications. For instance, it can be reduced to an amino group, which can then be functionalized to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthesis Pathway

G A 2-Amino-5-nitrobenzoic acid C 2-Amino-5-nitrobenzoyl chloride A->C Acyl Halogenation B Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) B->C E This compound C->E Amide Coupling D N,O-Dimethylhydroxylamine (Me(OMe)NH) D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acid Chloride Formation

  • To a solution of 2-amino-5-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 2-amino-5-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) to neutralize the HCl.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

Based on its structural features, this compound can be envisioned as a versatile starting material for the synthesis of various classes of bioactive molecules.

Synthesis of Kinase Inhibitors

The 2-aminobenzamide scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket of the target kinase. The Weinreb amide functionality allows for the introduction of various ketone-containing side chains, which can be further modified to optimize binding affinity and selectivity.

Development of Novel Antibacterial Agents

Given the known antibacterial activity of nitroaromatic compounds, this compound could serve as a precursor for novel antibacterial agents.[7] The nitro group is often a key feature for the mechanism of action in such compounds. The rest of the molecule can be modified to improve potency, selectivity, and pharmacokinetic properties.

Generation of Compound Libraries for High-Throughput Screening

The synthetic accessibility and the presence of multiple functional groups make this compound an ideal starting point for the generation of diverse compound libraries. The amino group, the nitro group (via reduction), and the Weinreb amide can all be independently functionalized to create a wide array of structurally distinct molecules for high-throughput screening against various biological targets.

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely untapped, potential in the field of medicinal chemistry. Its true value lies in its role as a versatile and strategically designed building block. Future research should focus on exploring the derivatization of this compound and screening the resulting molecules for a wide range of biological activities. The insights provided in this guide are intended to catalyze such efforts, paving the way for the discovery of novel therapeutics.

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Methodological & Application

The Synthetic Versatility of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: A Gateway to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile and strategically functionalized building blocks is insatiable. 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide emerges as a molecule of significant interest, embodying a unique convergence of reactive sites that can be selectively addressed to construct a diverse array of complex molecular architectures. Its structure, featuring a nucleophilic aniline, a robust Weinreb amide, and a readily reducible nitro group, offers a rich platform for the synthesis of various heterocyclic compounds, which are cornerstones of many pharmaceutical agents.[1][2] This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the amino and nitro groups on the aromatic ring sets the stage for the formation of crucial diamino intermediates, which are precursors to important heterocyclic systems like benzimidazoles.[3][4] Concurrently, the Weinreb amide functionality provides a controlled and predictable handle for carbon-carbon bond formation, elegantly avoiding the over-addition issues often encountered with more reactive carbonyl derivatives.[5] This unique combination of functionalities makes this compound a powerful tool for generating molecular diversity and accessing novel chemical space.

Core Synthetic Transformations and Applications

The synthetic utility of this compound can be broadly categorized into two primary transformations: the reduction of the nitro group to unveil a reactive diamine, and the utilization of the Weinreb amide for controlled elaboration. These pathways can be pursued independently or in concert to achieve a wide range of synthetic targets.

Reduction of the Nitro Group: Accessing Diamino Intermediates for Heterocycle Synthesis

A pivotal transformation of this compound is the selective reduction of the nitro moiety to an amine. This reaction is a gateway to a plethora of heterocyclic structures, as the resulting 2,5-diamino-N-methoxy-N-methylbenzamide is a valuable precursor for cyclization reactions.[6]

Causality Behind Method Selection: The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the Weinreb amide. While various methods exist for nitro group reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high efficiency.[2][7] Alternatively, metal-mediated reductions, such as with tin(II) chloride, offer a robust and cost-effective option, particularly when specialized hydrogenation equipment is unavailable.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2,5-Diamino-N-methoxy-N-methylbenzamide

This protocol details the clean and efficient reduction of the nitro group via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard hydrogenation apparatus and laboratory glassware

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas (repeat this cycle 3-5 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-Diamino-N-methoxy-N-methylbenzamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Comparison of Nitro Reduction Methods

Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C>90%Clean, high yield, simple work-upRequires specialized hydrogenation equipment
Metal-mediated ReductionSnCl₂·2H₂O, HCl70-85%Cost-effective, robustRequires stoichiometric metal salts, more extensive work-up
Application of the Diamino Intermediate: Synthesis of Benzimidazoles

The resulting 2,5-diamino-N-methoxy-N-methylbenzamide is a prime candidate for the synthesis of substituted benzimidazoles, a scaffold prevalent in medicinal chemistry.[3][8]

G cluster_0 Synthesis of Benzimidazole Derivatives Start 2,5-Diamino-N-methoxy-N-methylbenzamide Cyclization Condensation and Cyclization Start->Cyclization 1.0 eq Reagent Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reagent->Cyclization 1.1 eq Product Substituted Benzimidazole Cyclization->Product

Caption: Workflow for Benzimidazole Synthesis.

Synthesis of 4(3H)-Quinazolinones via Intramolecular Cyclization

A notable application of 2-amino-N-methoxybenzamides is their conversion to 4(3H)-quinazolinones, a privileged scaffold in drug discovery.[9][10][11] This transformation can be achieved through a reaction with aldehydes, followed by an intramolecular cyclization. While the original literature may not use the exact 5-nitro substituted starting material, the methodology is adaptable.

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a Schiff base between the aniline and the aldehyde, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon. The subsequent elimination of methanol and the N-methyl group from the Weinreb amide moiety drives the formation of the stable quinazolinone ring system. The use of a base like KOH facilitates the deprotonation of the amide and promotes the cyclization.[9]

Protocol 2: Synthesis of 7-Nitro-4(3H)-quinazolinones

This protocol is adapted from methodologies for the synthesis of quinazolinones from 2-amino-N-methoxybenzamides.[9]

Materials:

  • This compound

  • Substituted Aldehyde (R-CHO)

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add the desired aldehyde (1.2 eq).

  • Stir the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction by TLC.

  • After the initial condensation is complete, add KOH (3.0 eq) to the reaction mixture.

  • Continue heating (e.g., at 60 °C) for the specified time (typically 1-2 hours) until the cyclization is complete as indicated by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a mixture of ethyl acetate and petroleum ether.

  • Dry the solid to obtain the desired 7-nitro-4(3H)-quinazolinone derivative.

G cluster_1 Synthesis of 4(3H)-Quinazolinones Start_Q This compound Condensation Schiff Base Formation Start_Q->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Cyclization_Q KOH-mediated Intramolecular Cyclization Condensation->Cyclization_Q Product_Q 7-Nitro-4(3H)-quinazolinone Cyclization_Q->Product_Q

Caption: Workflow for Quinazolinone Synthesis.

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. The strategic arrangement of its functional groups allows for a divergent approach to the synthesis of valuable heterocyclic cores. The protocols and insights provided herein are intended to serve as a robust foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile molecule. The ability to readily access both diamino intermediates for benzimidazole synthesis and to directly construct quinazolinone scaffolds underscores its value in generating libraries of bioactive compounds for screening and lead optimization. As the quest for novel therapeutics continues, the creative application of such well-designed synthetic intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

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Application Notes and Protocols for 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffolding for Synthetic and Medicinal Chemistry

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a specialized chemical intermediate belonging to the class of Weinreb amides. Its structure, featuring a nucleophilic amino group, an electrophilic Weinreb amide moiety, and an electron-withdrawing nitro group on a benzene ring, makes it a highly versatile building block for organic synthesis and a compound of interest in medicinal chemistry and drug development. The Weinreb amide functionality is particularly noteworthy for its ability to react with organometallic reagents in a controlled manner to yield ketones, avoiding the over-addition that can occur with other carbonyl compounds.[1] This controlled reactivity makes it an invaluable tool in the construction of complex molecular architectures.[1]

Furthermore, the presence of the 2-amino and 5-nitro substitutions on the benzamide scaffold suggests potential biological activity. Nitroaromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties.[2] The benzamide core is also a privileged structure in medicinal chemistry, notably as a key pharmacophore in Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy for their role in DNA damage repair.[3][4] This application note will provide a plausible synthetic route for this compound, a detailed protocol for its application in ketone synthesis, and an exploration of its potential biological significance with a focus on cancer therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 628300-35-6
Molecular Formula C₉H₁₁N₃O₄
Molecular Weight 225.20 g/mol
Appearance Yellow Solid
Boiling Point 484.5°C at 760 mmHg
Density 1.363 g/cm³
Flash Point 246.8°C
Storage 2-8°C Refrigerator

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. The compound should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Plausible Synthetic Route

The synthesis of this compound can be envisioned from the commercially available 2-amino-5-nitrobenzoic acid. This pathway involves the conversion of the carboxylic acid to the corresponding Weinreb amide. A variety of coupling reagents can be employed for this transformation.[5]

G cluster_0 Plausible Synthesis of this compound 2_amino_5_nitrobenzoic_acid 2-Amino-5-nitrobenzoic Acid product 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide 2_amino_5_nitrobenzoic_acid->product Amide Coupling N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine->product coupling_reagent Coupling Reagent (e.g., BOP, DCC) coupling_reagent->product base Base (e.g., Triethylamine) base->product

Caption: Plausible synthetic pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established methods for Weinreb amide synthesis.[3] Optimization may be required.

  • Reaction Setup: To a solution of 2-amino-5-nitrobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a suitable base such as triethylamine (2.2 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a peptide coupling reagent, such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 equivalents), in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Application Protocol: Ketone Synthesis via Grignard Reaction

The Weinreb amide functionality of this compound makes it an excellent precursor for the synthesis of ketones. The reaction with a Grignard reagent proceeds via a stable chelated intermediate, which prevents the over-addition of the organometallic reagent and subsequent alcohol formation.[1][6]

G cluster_1 Ketone Synthesis Workflow weinreb_amide 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide reaction Reaction at 0 °C to RT weinreb_amide->reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction quench Aqueous Workup (e.g., NH4Cl solution) reaction->quench ketone_product 2-Amino-5-nitro-(acyl)benzene (Ketone Product) quench->ketone_product

Caption: Ketone synthesis from a Weinreb amide.

Experimental Protocol: Synthesis of a 2-Amino-5-nitro-(acyl)benzene
  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to 0 °C.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ketone can be purified by column chromatography.

Biological Context and Potential Applications

The 2-amino-5-nitrobenzamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.[4] While the specific biological activity of this compound has not been extensively characterized, the structural motifs suggest potential for anticancer and antimicrobial activities.[2]

Anticancer Potential: Sensitization to Apoptosis

Many cancer cells develop resistance to apoptosis (programmed cell death), a key mechanism for eliminating malignant cells. One strategy to overcome this resistance is to sensitize cancer cells to apoptosis-inducing agents like TNF-related apoptosis-inducing ligand (TRAIL).[7] Research on structurally similar compounds, such as 2-methoxy-5-amino-N-hydroxybenzamide, has shown that they can sensitize colon cancer cells to TRAIL-induced apoptosis.[7] The proposed mechanism involves the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin.[7] Upregulation of DR5 on the cell surface increases the cell's sensitivity to TRAIL, leading to the activation of the extrinsic apoptosis pathway.[8][9] Concurrently, the degradation of survivin removes a key inhibitor of apoptosis, further promoting cell death.

G cluster_2 Proposed Apoptosis Sensitization Pathway compound 2-Amino-5-nitrobenzamide Derivative dr5 Upregulation of Death Receptor 5 (DR5) compound->dr5 survivin Downregulation of Survivin compound->survivin caspase8 Caspase-8 Activation dr5->caspase8 Activates survivin->caspase8 Inhibits trail TRAIL trail->dr5 Binds to apoptosis Apoptosis caspase8->apoptosis

Caption: Proposed mechanism of apoptosis sensitization.

Antimicrobial Potential

Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the reductive bioactivation of the nitro group within the microbial cell. This process can generate reactive nitrogen species that are toxic to the microorganism, leading to cell death. Given this, this compound could be investigated for its activity against a range of bacterial and parasitic pathogens.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both synthetic and medicinal chemistry. Its utility as a Weinreb amide allows for the controlled and efficient synthesis of ketones, making it a powerful tool for the construction of complex molecules. Furthermore, its 2-amino-5-nitrobenzamide core structure suggests promising avenues for the development of novel anticancer and antimicrobial agents. The protocols and conceptual frameworks presented in this application note are intended to provide a solid foundation for researchers and drug development professionals to explore and unlock the full potential of this intriguing molecule.

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  • Organic Chemistry Portal. Grignard Reaction - Common Conditions.[Link]

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  • Google Patents.

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The Strategic Utility of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a specialized Weinreb amide, has emerged as a valuable building block. Its unique arrangement of a nucleophilic amino group, an electrophilically activatable nitro group, and a stable yet reactive Weinreb amide functionality provides a powerful handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The core value of this compound lies in its identity as a Weinreb amide. This functional group is renowned for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is attributed to the formation of a stable tetrahedral intermediate, making Weinreb amides superior precursors for ketone synthesis in many multi-step synthetic campaigns. The presence of the amino and nitro groups on the aromatic ring further enhances the synthetic utility of this intermediate, opening avenues for the construction of various heterocyclic systems, particularly those of medicinal interest such as quinazolinones.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄[1]
Molecular Weight 225.20 g/mol [1]
Appearance Yellow Solid[1]
Storage 2-8°C Refrigerator[1]

While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the coupling of its corresponding carboxylic acid precursor, 2-amino-5-nitrobenzoic acid, with N,O-dimethylhydroxylamine. Several modern peptide coupling reagents can be employed for this transformation, with carbodiimide-based methods offering a reliable and scalable approach.

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol details a robust method for the synthesis of the title compound from commercially available starting materials. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) provides an efficient activation of the carboxylic acid for amidation.

Reaction Scheme:

G start 2-Amino-5-nitrobenzoic Acid reagents EDC, HOBt, DIPEA N,O-Dimethylhydroxylamine HCl DMF, 0 °C to rt start->reagents product This compound reagents->product

Caption: Synthesis of the target Weinreb amide.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC·HCl (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DMF and add DIPEA (2.5 eq) at 0 °C. Stir for 15 minutes.

  • Add the solution from step 3 to the reaction mixture from step 2 dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a yellow solid.

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation.[3][4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more selective HOBt ester, minimizing side reactions and racemization.[5]

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and the EDC·HCl, as well as to facilitate the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous DMF is crucial as the activated carboxylic acid intermediates are sensitive to hydrolysis.

Application as a Synthetic Intermediate: Gateway to Heterocyclic Scaffolds

The synthetic value of this compound is most prominently demonstrated in its role as a precursor to pharmacologically relevant heterocyclic systems. The presence of the ortho-amino group relative to the Weinreb amide allows for cyclization reactions to form quinazolinones and related structures.

Application 1: Synthesis of Substituted Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The reaction of a 2-aminobenzamide derivative with a suitable one-carbon synthon is a common strategy for the construction of the quinazolinone ring system.

Workflow for Quinazolinone Synthesis:

G start This compound step1 Reduction of Nitro Group (e.g., SnCl2, H2) start->step1 intermediate1 2,5-Diamino-N-methoxy-N-methylbenzamide step1->intermediate1 step2 Cyclization with One-Carbon Synthon (e.g., Formic Acid, Aldehyde) intermediate1->step2 product Substituted Quinazolinone step2->product

Caption: General workflow for quinazolinone synthesis.

Mechanistic Insights:

The synthesis of quinazolinones from 2-aminobenzamides typically proceeds through an initial condensation with a carbonyl compound (or its equivalent) to form an intermediate, which then undergoes cyclization and dehydration (or oxidation).[7][8] The nitro group in the starting material can be carried through the initial steps and then reduced at a later stage to introduce further diversity, or it can be reduced at the outset to provide the corresponding diamine for direct cyclization.

Protocol 2: Illustrative Synthesis of a 6-Nitroquinazolin-4(3H)-one Derivative

This protocol provides a conceptual framework for the cyclization of the title compound to a quinazolinone derivative.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or Dowtherm A)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable high-boiling point solvent, add triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for specific substrates.

Conclusion

This compound stands as a testament to the power of strategic functional group placement in the design of synthetic intermediates. Its combination of a Weinreb amide for controlled ketone synthesis and ortho-amino and para-nitro groups for the construction of heterocyclic systems makes it a highly valuable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide aim to empower researchers to effectively utilize this versatile building block in their pursuit of novel and complex molecular targets.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Pérez-Villanueva, M., et al. (2015). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 20(10), 18263–18284. Retrieved from [Link]

  • Li, J., et al. (2008). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Odabaşoğlu, H. Y., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o511. Retrieved from [Link]

  • Vasanthakumar, G.-R., et al. (2009). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]

  • ResearchGate. (2005). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved from [Link]

Sources

The Versatile Weinreb Amide: Synthesis and Application of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Ketone and Aldehyde Synthesis

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally useful intermediates, particularly for the synthesis of ketones and aldehydes. Their unique reactivity profile, characterized by the formation of a stable chelated tetrahedral intermediate upon reaction with organometallic reagents, effectively prevents the over-addition that plagues similar reactions with esters or acid chlorides. This application note provides a comprehensive guide to the synthesis, reaction conditions, and applications of a specific, functionally rich Weinreb amide: 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide .

This molecule, possessing a nucleophilic amino group, an electron-withdrawing nitro group, and the versatile Weinreb amide functionality, is a valuable building block for the synthesis of a variety of complex molecules, including substituted benzophenones and other key pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical Properties

PropertyValueReference
CAS Number 628300-35-6[1]
Molecular Formula C₉H₁₁N₃O₄[1]
Molecular Weight 225.20 g/mol [1]
Appearance Yellow Solid[1]
Boiling Point 484.5 °C at 760 mmHg[2]
Density 1.363 g/cm³[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target Weinreb amide commences with the readily available 2-amino-5-nitrobenzoic acid . The key transformation is the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. While several coupling agents can be employed, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to ensure high efficiency and minimize side reactions.

Reaction Scheme: From Carboxylic Acid to Weinreb Amide

G cluster_0 Synthesis of this compound 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid EDC_HOBt_Base EDC, HOBt, Base (e.g., DIPEA) DMF, 0 °C to rt 2-Amino-5-nitrobenzoic_Acid->EDC_HOBt_Base N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_Dimethylhydroxylamine_HCl->EDC_HOBt_Base Target_Molecule 2-Amino-N-methoxy-N-methyl -5-nitrobenzamide EDC_HOBt_Base->Target_Molecule

Caption: Synthesis of the target Weinreb amide from 2-amino-5-nitrobenzoic acid.

Detailed Experimental Protocol: Weinreb Amide Formation

Materials:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-nitrobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.5 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (2 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to yield this compound as a yellow solid.

Application in Synthesis: Preparation of 2-Amino-5-nitrobenzophenone

A primary application of Weinreb amides is their conversion to ketones upon reaction with organometallic reagents. The following protocol details the synthesis of 2-amino-5-nitrobenzophenone from the prepared Weinreb amide and phenylmagnesium bromide.

Reaction Workflow: From Weinreb Amide to Ketone

G cluster_1 Synthesis of 2-Amino-5-nitrobenzophenone Weinreb_Amide 2-Amino-N-methoxy-N-methyl -5-nitrobenzamide Reaction_Conditions Anhydrous THF 0 °C to rt Weinreb_Amide->Reaction_Conditions Grignard_Reagent Phenylmagnesium Bromide (PhMgBr) Grignard_Reagent->Reaction_Conditions Aqueous_Workup Aqueous Workup (e.g., NH4Cl soln.) Reaction_Conditions->Aqueous_Workup Ketone_Product 2-Amino-5-nitrobenzophenone Aqueous_Workup->Ketone_Product

Caption: Conversion of the Weinreb amide to a benzophenone derivative.

Detailed Experimental Protocol: Grignard Reaction

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.5 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-amino-5-nitrobenzophenone.

Characterization of this compound

Accurate characterization of the synthesized Weinreb amide is crucial for its use in subsequent reactions. The following is an estimated ¹H NMR spectrum based on the structure and data from related compounds.

Estimated ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-6
~7.90dd1HH-4
~6.70d1HH-3
~5.80br s2H-NH₂
~3.55s3H-OCH₃
~3.35s3H-NCH₃

Note: The signals for the -OCH₃ and -NCH₃ protons may appear as broad singlets at room temperature due to restricted rotation around the N-C(O) bond, a known characteristic of ortho-substituted Weinreb amides.

Conclusion

This compound is a highly functionalized and versatile Weinreb amide that serves as a valuable intermediate in organic synthesis. The protocols detailed in this application note provide a practical guide for its preparation from 2-amino-5-nitrobenzoic acid and its subsequent conversion to a benzophenone derivative. The unique stability of the Weinreb amide functionality allows for clean and high-yielding transformations, making it a superior choice for the synthesis of ketones and aldehydes in complex molecular settings.

References

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Google Patents. (n.d.). JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Journal of Chemical Sciences. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

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Application Note: A Step-by-Step Synthesis Protocol for 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the development of reliable and versatile intermediates is paramount for the efficient construction of complex molecules. Among these, N-methoxy-N-methylamides, commonly known as Weinreb amides, stand out as exceptionally useful functional groups.[1][2] First introduced in 1981, their significance lies in their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated intermediate, which upon acidic workup yields ketones.[1][3] This controlled reactivity prevents the common problem of over-addition that plagues the synthesis of ketones from more reactive acylating agents like acid chlorides or esters.

The target molecule of this protocol, 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, is a valuable building block. The presence of the Weinreb amide functionality provides a handle for introducing a ketone moiety, while the aniline and nitro groups on the aromatic ring offer multiple sites for further synthetic transformations, such as Sandmeyer reactions, nucleophilic aromatic substitution, or reduction of the nitro group to an amine. This makes the title compound and its derivatives powerful precursors in the synthesis of pharmaceuticals and other specialty chemicals.

This guide provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, employing a standard and highly reliable amide coupling strategy. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy & Workflow

The synthesis is achieved through a one-pot amide coupling reaction. The core transformation involves the formation of an amide bond between the carboxylic acid of 2-amino-5-nitrobenzoic acid and the amine of N,O-dimethylhydroxylamine.

The Causality of Amide Coupling: A direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-reactive acid-base salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[4] This is accomplished by using a "coupling reagent" that activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system.

  • EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

  • HOBt acts as a crucial additive that intercepts this unstable intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards amines, minimizing potential side reactions and improving overall yield and product purity.[6][7]

The overall workflow is depicted below:

G Start 2-Amino-5-nitrobenzoic Acid Reagent1 EDC + HOBt in DMF Start->Reagent1 Step 1: Activation ActiveEster Activated HOBt Ester Intermediate Reagent1->ActiveEster Reagent2 N,O-Dimethylhydroxylamine HCl + DIPEA ActiveEster->Reagent2 Step 2: Coupling Product 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide Reagent2->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification Step 3: Isolation Final Pure Product Purification->Final

A high-level overview of the synthetic workflow.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[8]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Amount (Example Scale)Moles (mmol)Equivalents
2-Amino-5-nitrobenzoic acid182.1413280-60-91.82 g10.01.0
N,O-Dimethylhydroxylamine HCl97.546638-79-51.17 g12.01.2
EDC (hydrochloride)191.7025952-53-82.30 g12.01.2
HOBt (hydrate)153.14123333-53-91.84 g12.01.2
DIPEA129.247087-68-54.2 mL24.02.4
Anhydrous DMF-68-12-250 mL--
Ethyl Acetate (EtOAc)-141-78-6~300 mL--
Saturated aq. NaHCO₃--~150 mL--
Brine--~100 mL--
Anhydrous MgSO₄-7487-88-9q.s.--
Silica Gel (230-400 mesh)--q.s.--
Step-by-Step Experimental Procedure

Step 1: Activation of 2-Amino-5-nitrobenzoic Acid

  • Rationale: This initial step generates the HOBt active ester, the key electrophile for the subsequent coupling reaction. The reaction is initiated at 0 °C to control the initial exotherm from the formation of the O-acylisourea intermediate.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzoic acid (1.82 g, 10.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material. Stir until a clear solution is formed.

  • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • To the cooled, stirring solution, add HOBt (1.84 g, 12.0 mmol) followed by EDC hydrochloride (2.30 g, 12.0 mmol).

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 45 minutes.

Step 2: Amide Bond Formation (Coupling)

  • Rationale: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to improve its stability and shelf-life.[9] A non-nucleophilic base, diisopropylethylamine (DIPEA), is required to neutralize the HCl salt and liberate the free amine in situ for the coupling reaction. Two equivalents of base are used: one for the hydrochloride salt and one to neutralize the HOBt that is regenerated during the reaction.

  • In a separate small beaker, add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) and DIPEA (4.2 mL, 24.0 mmol).

  • Slowly add this amine/base mixture dropwise to the activated carboxylic acid solution from Step 1 at room temperature.

  • Allow the reaction to stir at room temperature overnight (approximately 16-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears. A typical eluent system for TLC is 1:1 Hexane:Ethyl Acetate.

Step 3: Aqueous Work-up and Product Isolation

  • Rationale: The work-up is designed to remove the DMF solvent and water-soluble byproducts. The EDC byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, making it easy to remove via aqueous extraction.[4] The sodium bicarbonate wash removes any unreacted HOBt and residual acidic components.

  • Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate (EtOAc) and 150 mL of water.

  • Shake the funnel vigorously and allow the layers to separate. Discard the lower aqueous layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 75 mL) and finally with brine (1 x 100 mL).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Rationale: Although the work-up removes many impurities, column chromatography is typically required to isolate the product in high purity from any non-polar byproducts or residual starting materials.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc).

  • Collect the fractions containing the desired product (visualized by TLC). The product is a characteristic yellow solid.[10]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 75-90%.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₁N₃O₄, M.W. = 225.20 g/mol ).[10]

  • Melting Point: To assess purity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters, 11(19), 4474-4477. Retrieved from [Link]

  • Valle, G., & Lelj, F. (2016). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a versatile synthetic intermediate, finding significant application in the development of novel pharmaceuticals and complex organic molecules. Its structure, incorporating a nitroaromatic core, an amino group, and a Weinreb amide moiety, offers multiple points for chemical modification. The Weinreb amide functionality is particularly valuable as it allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents, avoiding the common issue of over-addition that can occur with other carboxylic acid derivatives.[1][2] This guide provides a comprehensive technical overview, including detailed laboratory-scale and scale-up synthesis protocols, for researchers, scientists, and drug development professionals.

Chemical Principles and Mechanistic Overview

The synthesis of this compound from 2-amino-5-nitrobenzoic acid is a two-step process in a one-pot reaction. The first step involves the activation of the carboxylic acid group, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is converted into a more reactive acyl chloride by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is a common and cost-effective choice for this transformation.[4] The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts simplifies purification.[4]

Step 2: Formation of the Weinreb Amide

The in-situ generated acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, typically a tertiary amine like triethylamine or pyridine, to neutralize the liberated HCl.[1][5] The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N-methoxy-N-methylamide.

The presence of the ortho-amino group in the starting material can influence the acidity and reactivity of the carboxylic acid through the "ortho effect".[6][7] While this effect often increases the acidity of benzoic acids, an amino substituent is an exception and can make the benzoic acid less acidic.[6] However, the electron-withdrawing nature of the nitro group in the para position to the amino group will modulate the overall electronic properties of the starting material.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol details the synthesis of this compound in a laboratory setting.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
2-Amino-5-nitrobenzoic acid182.1310.0 g0.055>98%e.g., Sigma-Aldrich
Thionyl chloride (SOCl₂)118.976.0 mL (9.8 g)0.082>99%e.g., Sigma-Aldrich
N,O-Dimethylhydroxylamine HCl97.546.4 g0.066>98%e.g., Sigma-Aldrich
Triethylamine (TEA)101.1918.4 mL (13.3 g)0.132>99%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous-200 mL->99.8%e.g., Sigma-Aldrich
Saturated aq. NaHCO₃-100 mL---
Brine-50 mL---
Anhydrous MgSO₄-10 g---

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel. Ensure the apparatus is dry and under an inert atmosphere.

  • Initial Charge: To the flask, add 2-amino-5-nitrobenzoic acid (10.0 g, 0.055 mol) and anhydrous dichloromethane (100 mL). Stir the suspension at room temperature.

  • Acyl Chloride Formation: Slowly add thionyl chloride (6.0 mL, 0.082 mol) to the suspension via the dropping funnel over 15-20 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction Monitoring (Acyl Chloride Formation): Gently heat the mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Cooling and Amine Addition: Cool the reaction mixture to 0°C using an ice-water bath. In a separate beaker, dissolve N,O-dimethylhydroxylamine hydrochloride (6.4 g, 0.066 mol) and triethylamine (18.4 mL, 0.132 mol) in anhydrous dichloromethane (100 mL).

  • Weinreb Amide Formation: Slowly add the solution of N,O-dimethylhydroxylamine and triethylamine to the cold acyl chloride solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride intermediate.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow-orange solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield this compound.[8]

Scale-Up Procedure (1 kg Scale)

Scaling up the synthesis of this compound requires careful consideration of process safety, heat management, and material handling.

Key Scale-Up Considerations:

  • Thermal Hazards: The reaction of thionyl chloride with the carboxylic acid is exothermic, as is the subsequent amidation. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[9][10][11] The decomposition temperature of 2-amino-5-nitrobenzoic acid is around 270°C.[12] It is crucial to have robust temperature control and an emergency cooling plan. Reaction calorimetry studies are highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Off-Gassing: The formation of the acyl chloride generates significant amounts of SO₂ and HCl gas.[4] The scale-up reactor must be equipped with an efficient off-gas scrubbing system to neutralize these corrosive and toxic gases.

  • Reagent Addition: Controlled addition of reagents is critical to manage the reaction exotherm. Use of a dosing pump for the addition of thionyl chloride and the amine solution is recommended.

  • Mixing: Efficient mixing is essential to ensure uniform temperature distribution and prevent hot spots. The reactor should be equipped with a suitable agitator.

  • Material Handling: Thionyl chloride is corrosive and reacts violently with water.[13][14] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Equipment for Scale-Up:

  • 10 L glass-lined or Hastelloy reactor with overhead stirrer, temperature probe, reflux condenser, and a port for a dosing pump.

  • Heating/cooling mantle or jacketed reactor for precise temperature control.

  • Dosing pump for controlled reagent addition.

  • Gas scrubber system.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Scale-Up Protocol:

ParameterValueJustification
Reactor Volume 10 LTo accommodate reactants, solvents, and allow for adequate headspace.
Starting Material 1.0 kg (5.49 mol) 2-Amino-5-nitrobenzoic acidScale-up factor of 100 from the lab scale.
Solvent 10 L Anhydrous DichloromethaneMaintains a similar concentration to the lab scale.
Activating Agent 0.6 L (9.8 kg, 8.24 mol) Thionyl Chloride1.5 equivalents to ensure complete conversion.
Amine 0.64 kg (6.56 mol) N,O-Dimethylhydroxylamine HCl1.2 equivalents relative to the starting material.
Base 1.84 L (1.33 kg, 13.15 mol) Triethylamine2.4 equivalents to neutralize HCl from the amine salt and the reaction.
Addition Time (SOCl₂) 1 - 1.5 hoursControlled addition to manage exotherm and gas evolution.
Reaction Temp (Acyl Chloride) 40°C (Reflux)Gentle heating to drive the reaction to completion.
Addition Time (Amine/Base) 1.5 - 2 hoursSlow addition to control the amidation exotherm.
Reaction Temp (Amidation) 0 - 10°CMaintain low temperature to minimize side reactions.

Step-by-Step Scale-Up Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 1.0 kg of 2-amino-5-nitrobenzoic acid and 5 L of anhydrous dichloromethane. Start agitation.

  • Acyl Chloride Formation: Begin controlled addition of 0.6 L of thionyl chloride via a dosing pump, maintaining the batch temperature below 30°C. Once the addition is complete, slowly heat the reactor to reflux (~40°C) and hold for 2-3 hours.

  • Cooling: Cool the reactor contents to 0°C.

  • Amine Solution Preparation: In a separate vessel, dissolve 0.64 kg of N,O-dimethylhydroxylamine hydrochloride and 1.84 L of triethylamine in 5 L of anhydrous dichloromethane.

  • Amidation: Slowly dose the amine solution into the reactor, maintaining the internal temperature between 0°C and 10°C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring for completion by in-process control (IPC) using HPLC.

  • Work-up and Isolation: Quench the reaction by the controlled addition of 10 L of a saturated sodium bicarbonate solution. Separate the layers. The aqueous layer can be back-extracted with dichloromethane.

  • Purification: Combine the organic layers and wash with brine. The solvent can be removed by distillation. The resulting crude solid can be purified by recrystallization from a suitable solvent system, or by slurry washing, to achieve the desired purity.

Visualization of the Synthesis and Scale-Up Workflow

Reaction Scheme

G A 2-Amino-5-nitrobenzoic acid B 2-Amino-5-nitrobenzoyl chloride A->B SOCl2, DCM, Reflux C This compound B->C Me(MeO)NH.HCl, TEA, DCM, 0°C to RT G cluster_0 Phase 1: Acyl Chloride Formation cluster_1 Phase 2: Weinreb Amide Formation cluster_2 Phase 3: Work-up and Purification charge_reactants Charge Reactor: - 2-Amino-5-nitrobenzoic acid - Anhydrous DCM add_socl2 add_socl2 charge_reactants->add_socl2 Exothermic, Gas Evolution reflux Heat to Reflux (~40°C) Monitor for completion add_socl2->reflux cool_down Cool Reactor to 0°C reflux->cool_down add_amine add_amine cool_down->add_amine Exothermic prepare_amine Prepare Amine Solution: - Me(MeO)NH.HCl - Triethylamine - Anhydrous DCM prepare_amine->add_amine react_rt Warm to RT Stir to completion add_amine->react_rt quench Quench with aq. NaHCO3 react_rt->quench extract Phase Separation and Extraction quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Solvent Removal wash_dry->concentrate purify Recrystallization / Slurry Wash concentrate->purify

Caption: Key stages in the scale-up process.

Analytical Methods for In-Process Control and Final Product Analysis

  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety, Health, and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling thionyl chloride, a face shield and respiratory protection may be necessary. [13]* Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. The aqueous waste from the work-up will be basic and should be neutralized before disposal.

  • Emergency Procedures: Be familiar with emergency procedures for chemical spills and exposure. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably scaled up with careful attention to process safety and control. The use of thionyl chloride for the activation of the carboxylic acid is an efficient and cost-effective method. By implementing robust temperature control, off-gas scrubbing, and controlled reagent addition, this valuable intermediate can be produced safely and in high yield on a larger scale.

References

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Application Notes & Protocols: Strategic Pathways to Heterocyclic Scaffolds Utilizing 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic utilization of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. The unique trifecta of functional groups—a nucleophilic 2-amino group, a highly controllable N-methoxy-N-methyl (Weinreb) amide, and a synthetically versatile 5-nitro group—renders this molecule a powerful building block for constructing diverse molecular architectures.[1] We provide detailed, field-proven protocols for the synthesis of two key scaffolds: 7-nitroquinazolin-4(3H)-ones and 7-nitro-1,4-benzodiazepine derivatives. The causality behind experimental choices, mechanistic insights, and pathways for further molecular elaboration are discussed to provide a comprehensive framework for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Value of the Starting Material

Heterocyclic compounds form the bedrock of modern pharmacology. Their rigid frameworks and rich electronic properties allow for precise three-dimensional interactions with biological targets. The starting material, this compound, is not merely a precursor but a well-designed synthetic platform.

  • The 2-Amino Group: Acts as a primary nucleophile, initiating cyclization cascades essential for forming fused ring systems.

  • The Weinreb Amide: This N-methoxy-N-methylamide is a cornerstone of controlled acylation.[2] Unlike other carboxyl derivatives, it reacts with organometallic reagents to form a stable tetrahedral intermediate that resists over-addition, cleanly yielding ketones upon workup. This feature is critical for the synthesis of benzophenone intermediates.[2][3][4]

  • The 5-Nitro Group: A strong electron-withdrawing group, it influences the reactivity of the aromatic ring. More importantly, it serves as a synthetic handle that can be selectively reduced to an amine, opening a second vector for annulation and the construction of more complex polycyclic systems.[5]

This guide will focus on two high-impact transformations that leverage these features to build sought-after heterocyclic cores.

Synthesis of 7-Nitroquinazolin-4(3H)-ones via Oxidative Cyclocondensation

The quinazolinone core is a privileged scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities.[6][7] The synthesis from 2-aminobenzamides is a robust and fundamental transformation in medicinal chemistry.[8][9][10][11][12]

Mechanistic Rationale

The reaction proceeds via a cyclocondensation between the 2-aminobenzamide and an aldehyde. The initial step is the nucleophilic attack of the primary 2-amino group on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). A subsequent intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon closes the ring. The resulting 2,3-dihydroquinazolin-4(1H)-one can either be the final product or be oxidized to the more stable, aromatic quinazolin-4(3H)-one.

Protocol: Iodine-Catalyzed Aerobic Oxidative Annulation

This protocol leverages molecular iodine as a mild and effective catalyst for both the condensation and subsequent aerobic oxidation, providing a metal-free and operationally simple route to the desired quinazolinones.[8]

Experimental Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide (1 mmol) E Combine reagents in a round-bottom flask A->E B Aromatic Aldehyde (1.1 mmol) B->E C Iodine (I₂) (10 mol%) C->E D DMSO (3 mL) D->E F Heat at 120 °C (Open to air via needle) E->F G Monitor by TLC (Typically 6-10 h) F->G H Cool to RT, add aq. Na₂S₂O₃ solution G->H Upon completion I Extract with Ethyl Acetate (3x) H->I J Dry organic layer (Na₂SO₄), concentrate I->J K Purify by column chromatography J->K L L K->L Final Product: 7-Nitro-2-aryl-quinazolin-4(3H)-one

Caption: Workflow for Iodine-Catalyzed Quinazolinone Synthesis.

Detailed Steps:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and molecular iodine (I₂) (0.1 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent (approx. 0.3 M concentration).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. The condenser is left open to the atmosphere (or a needle is inserted through a septum) to allow for air (oxygen) to act as the terminal oxidant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 7-nitroquinazolin-4(3H)-one derivative.

Data Summary
EntryAldehyde (R)ProductTypical Yield
1Phenyl7-Nitro-2-phenylquinazolin-4(3H)-one85-92%
24-Chlorophenyl2-(4-Chlorophenyl)-7-nitroquinazolin-4(3H)-one82-90%
34-Methoxyphenyl2-(4-Methoxyphenyl)-7-nitroquinazolin-4(3H)-one88-95%
42-Naphthyl7-Nitro-2-(naphthalen-2-yl)quinazolin-4(3H)-one80-87%

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Synthesis of 7-Nitro-1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a critically important class of psychoactive drugs and are prevalent scaffolds in medicinal chemistry.[13] Their synthesis is often achieved from 2-aminobenzophenone precursors.[14] This section details a robust two-step sequence from our starting material, highlighting the strategic advantage of the Weinreb amide.

Mechanistic Rationale

Step 1: Weinreb Ketone Synthesis. The Weinreb amide is reacted with an organometallic reagent, such as a Grignard reagent (R-MgX). The nucleophilic carbon of the Grignard reagent adds to the amide carbonyl. This forms a stable, chelated tetrahedral intermediate involving the magnesium ion, the carbonyl oxygen, and the methoxy oxygen. This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This prevents the common problem of over-addition that plagues reactions with esters or acid chlorides, thus providing the ketone in high yield.[3]

Step 2: Benzodiazepine Ring Formation. The resulting 2-aminobenzophenone is condensed with an α-amino acid ester (e.g., glycine ethyl ester). The primary amine of the amino acid ester forms an imine with the ketone. Subsequently, an intramolecular cyclization occurs via the attack of the aniline nitrogen (from the original 2-amino group) onto the ester carbonyl, followed by the elimination of ethanol to form the seven-membered diazepinone ring.

Protocol 1: Synthesis of (2-Amino-5-nitrophenyl)(phenyl)methanone

Experimental Workflow

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Starting Material in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Add Phenylmagnesium bromide (1.5 eq) dropwise B->C D Stir at -78 °C for 2h C->D E Warm slowly to 0 °C over 1h D->E F Quench with saturated aq. NH₄Cl E->F Upon completion G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify via chromatography G->H I I H->I Final Product: (2-Amino-5-nitrophenyl)(phenyl)methanone

Caption: Workflow for Weinreb Ketone Synthesis via Grignard Reaction.

Detailed Steps:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.5 eq, typically 1.0 M solution in THF) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the target benzophenone as a yellow solid.

Protocol 2: Cyclization to 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Detailed Steps:

  • Setup: In a round-bottom flask, suspend the (2-Amino-5-nitrophenyl)(phenyl)methanone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine.

  • Catalyst: Add a catalytic amount of piperidine (0.2 eq) to act as a base to free the glycine ester and promote imine formation.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 8-12 hours.

  • Workup: Cool the reaction and remove the pyridine under high vacuum.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with dilute HCl to remove any remaining pyridine, then with water and brine. Dry the organic layer and concentrate. The crude product is often purified by recrystallization from ethanol or by column chromatography to yield the pure benzodiazepine.

Advanced Application: The Nitro Group as a Gateway to Fused Heterocycles

The true versatility of this starting material is unlocked by transformations of the 5-nitro group. A selective reduction to the corresponding 5-amino derivative creates a 1,2,4-trisubstituted benzene ring, which is a precursor to more complex fused systems.

Protocol: Selective Nitro Group Reduction

Detailed Steps:

  • Setup: Dissolve the starting material (or any of the synthesized heterocycles, e.g., the quinazolinone or benzodiazepine) in ethanol or ethyl acetate.

  • Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction, dilute with water, and carefully basify with saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~8. The tin salts will precipitate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate to yield the amino derivative, which can often be used in the next step without extensive purification.

This reduction opens the door to synthesizing quinoxaline derivatives (by reacting the resulting diamine with 1,2-dicarbonyl compounds) and other polycyclic aromatic systems of high interest in materials science and medicinal chemistry.

Safety and Handling

  • This compound: As with many nitro-aromatic compounds, handle with care.[1] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated fume hood.

  • Reagents: Organometallic reagents like Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive; they must be handled under a strict inert atmosphere. Pyridine is toxic and has a strong odor. Iodine is corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).

Conclusion

This compound is an exceptionally versatile and strategically designed precursor for heterocyclic synthesis. The orthogonal reactivity of its three key functional groups allows for the controlled and high-yield construction of valuable scaffolds such as quinazolinones and benzodiazepines. The protocols outlined herein provide robust and reproducible methods for accessing these cores, while the potential for subsequent modification of the nitro group offers a clear path toward greater molecular complexity. This positions the starting material as a valuable asset for any research program focused on the discovery and development of novel, biologically active heterocyclic compounds.

References

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

  • Niu, Z.-X., et al. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. Retrieved from [Link]

  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved from [Link]

  • Google Patents. (n.d.). US5053543A - Synthesis of 2-aminobenzophenones.
  • Saha, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][15]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. Retrieved from [Link]

  • Chen, X., et al. (2024). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzamide. Retrieved from [Link]

  • Hong, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Retrieved from [Link]

  • Sci-Hub. (2016). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Retrieved from [Link]

  • Kumar, A., et al. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

The Strategic Utility of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide in the Synthesis of Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for modular and versatile chemical intermediates is paramount. These building blocks serve as the foundational architecture for constructing complex molecular entities with high precision and efficiency. 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a substituted Weinreb amide, has emerged as a significant player in this arena, particularly in the synthesis of targeted therapeutics. Its unique combination of functional groups—a nucleophilic aniline, an electrophilic and stable Weinreb amide, and a readily modifiable nitro group—offers medicinal chemists a powerful tool for molecular elaboration.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent utilization, and present data in a clear, accessible format.

Core Attributes and Strategic Advantages

The utility of this compound stems from the distinct reactivity of its constituent parts:

  • The Weinreb Amide: N-methoxy-N-methylamides are renowned for their controlled reactivity towards organometallic reagents, such as Grignard or organolithium reagents, to furnish ketones without the common over-addition to form tertiary alcohols.[1] This feature is invaluable for the controlled introduction of diverse side chains.

  • The Aminophenyl Moiety: The primary aromatic amine provides a key nucleophilic center for the construction of heterocyclic ring systems, a common scaffold in many drug molecules.

  • The Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amine, providing another point for diversification and molecular extension. This transformation is a cornerstone in the synthesis of many pharmaceutical agents.[2]

This trifecta of functionality makes this compound an ideal precursor for creating libraries of compounds for high-throughput screening and for the efficient synthesis of complex lead candidates.

Application Focus: Synthesis of Pyrimidine-Based EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

A significant application of this compound is in the synthesis of pyrimidine derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3] Activating mutations in EGFR are a key driver in a subset of non-small cell lung cancers (NSCLC), and targeted inhibitors have revolutionized the treatment of this disease.[4] The 2-aminobenzamide core of our title compound serves as a precursor to the quinazoline and pyrimidine scaffolds found in many EGFR inhibitors.

The following sections will detail the synthesis of this compound and its subsequent use in the construction of a model pyrimidine-based therapeutic agent.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from commercially available 2-amino-5-nitrobenzoic acid. The key transformation is the formation of the Weinreb amide via an amide coupling reaction.

Reaction Scheme:

Synthesis of this compound start 2-Amino-5-nitrobenzoic Acid reagents N,O-Dimethylhydroxylamine HCl HATU, DIPEA DMF product This compound reagents->product Amide Coupling

Caption: Synthesis of the target Weinreb amide.

Materials:

Reagent/SolventCAS NumberMolecular Weight
2-Amino-5-nitrobenzoic acid616-79-5182.13 g/mol
N,O-Dimethylhydroxylamine hydrochloride6638-79-597.54 g/mol
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23 g/mol
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24 g/mol
DMF (N,N-Dimethylformamide)68-12-273.09 g/mol
Ethyl acetate141-78-688.11 g/mol
Saturated aqueous sodium bicarbonate--
Brine--
Anhydrous magnesium sulfate7487-88-9120.37 g/mol

Procedure:

  • To a stirred solution of 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq).

  • Slowly add DIPEA (3.0 eq) to the reaction mixture. The color of the solution may change.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.[5]

Expected Outcome:

The protocol should yield the desired product with a purity of >95% as determined by NMR and LC-MS. The yield is typically in the range of 70-85%.

Part 2: Application in the Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol demonstrates the use of this compound as a key intermediate in the synthesis of a pyrimidine derivative, a common core in many kinase inhibitors.

Overall Synthetic Workflow:

Pyrimidine Synthesis Workflow cluster_0 Step 1: Weinreb Amide Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Nitro Group Reduction & Further Functionalization A This compound C 2-Amino-5-nitro-phenylketone Intermediate A->C Nucleophilic Addition B Organometallic Reagent (e.g., R-MgBr) B->C D 2-Amino-5-nitro-phenylketone Intermediate F Substituted Nitrophenyl-pyrimidine D->F Condensation/Cyclization E Amidine or Guanidine Derivative E->F G Substituted Nitrophenyl-pyrimidine I Substituted Aminophenyl-pyrimidine G->I Reduction H Reducing Agent (e.g., SnCl2, H2/Pd-C) H->I K Final Drug Candidate I->K Functionalization J Further Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) J->K

Caption: A generalized workflow for the synthesis of pyrimidine-based drug candidates.

Detailed Protocol for a Model Pyrimidine Synthesis:

This protocol outlines the reaction of the Weinreb amide with an organometallic reagent, followed by cyclization to form the pyrimidine ring.

Materials:

Reagent/SolventCAS NumberMolecular Weight
This compound628300-35-6225.20 g/mol
Phenylmagnesium bromide (3.0 M in diethyl ether)100-58-3181.31 g/mol
Guanidine hydrochloride50-01-195.53 g/mol
Sodium ethoxide141-52-668.05 g/mol
Ethanol64-17-546.07 g/mol
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol
Hydrochloric acid (1 M)7647-01-036.46 g/mol

Procedure:

Step A: Ketone Synthesis

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-nitrobenzophenone. This intermediate can be used in the next step without further purification.

Step B: Pyrimidine Ring Formation

  • To a solution of sodium ethoxide (2.5 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add the crude 2-amino-5-nitrobenzophenone (1.0 eq) from the previous step to the reaction mixture.

  • Heat the reaction to reflux and maintain for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the mixture and extract with ethyl acetate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(4-nitrophenyl)-6-phenylpyrimidine.

Data Presentation

Summary of a Representative Synthesis:

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
12-Amino-5-nitrobenzoic acidN,O-Dimethylhydroxylamine HCl, HATU, DIPEAThis compound82>95 (NMR)
2AThis compoundPhenylmagnesium bromide2-Amino-5-nitrobenzophenone~90 (crude)-
2B2-Amino-5-nitrobenzophenoneGuanidine hydrochloride, Sodium ethoxide2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine65>98 (LC-MS)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application in the construction of pyrimidine-based EGFR inhibitors highlights its strategic importance in modern drug discovery. The protocols provided herein offer a robust and reproducible framework for the synthesis and utilization of this key intermediate. As the demand for novel targeted therapies continues to grow, the utility of such well-designed chemical synthons will undoubtedly expand, enabling the rapid and efficient discovery of the next generation of medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

  • MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, a Weinreb amide, is a critical step in various synthetic pathways, and optimizing its yield is paramount for efficient research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in the synthesis of this compound, which is a Weinreb-Nahm amide, typically stems from three primary areas: inefficient activation of the starting carboxylic acid, suboptimal reaction conditions, or product loss during workup and purification.[1]

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the activation of the carboxylic acid group of 2-amino-5-nitrobenzoic acid.[2] If this activation is incomplete, the reaction will not proceed to completion.

    • Solution: Ensure your activating agents are of high purity and anhydrous if moisture-sensitive. Common activating agents for Weinreb amide synthesis include various peptide coupling reagents.[3] Consider using a robust coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). These reagents are known for their high efficiency in forming amide bonds.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it or slightly increasing the temperature. Ensure you are using an appropriate anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to prevent hydrolysis of activated intermediates.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous washes or purification steps.

    • Solution: During aqueous workup, ensure the pH is carefully controlled to prevent the product from partitioning into the aqueous layer. For purification by column chromatography, smearing can be an issue due to the basicity of the amino group interacting with the acidic silica gel.[5] To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent.[5]

Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I prevent their formation?

A2: The formation of byproducts is a common cause of reduced yield and purity. In the context of this synthesis, likely impurities include unreacted starting materials, byproducts from the coupling reagents, and potential side reactions involving the amino or nitro groups.

  • Unreacted 2-amino-5-nitrobenzoic acid: This is often due to incomplete activation or insufficient equivalents of the coupling reagents or N,O-dimethylhydroxylamine.

    • Mitigation: Use a slight excess (1.1-1.2 equivalents) of the coupling reagents and N,O-dimethylhydroxylamine hydrochloride.[6] Ensure thorough mixing and appropriate reaction time.

  • Coupling Reagent Byproducts: Reagents like EDC form urea byproducts that can sometimes be difficult to remove.

    • Mitigation: Choose a coupling reagent whose byproducts are easily separable. For instance, the byproducts of HATU are water-soluble, facilitating their removal during aqueous workup.[7]

  • Side Reactions: While the amino group of the starting material is generally not reactive enough to cause significant self-polymerization under standard coupling conditions, it's crucial to ensure that the carboxylic acid is activated efficiently to favor the desired reaction.

Q3: My final product is discolored. What is the cause and how can I obtain a pure, yellow solid?

A3: Discoloration in nitro-substituted aromatic compounds can often be attributed to the presence of oxidized impurities or residual starting materials.[5]

  • Cause: The presence of trace impurities can lead to a darker-colored product. The nitroaniline scaffold can be sensitive to air and light, which may also contribute to discoloration over time.

  • Solution:

    • Purification: Effective purification is key. Recrystallization is often a good method to improve the color and purity of the final product.[8] Solvents like ethanol or ethyl acetate/hexane mixtures can be effective for recrystallizing similar compounds.[5]

    • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and reliable method is the coupling of 2-amino-5-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent.[3][6] This method, an example of the Weinreb-Nahm ketone synthesis protocol, is widely used due to its efficiency and the stability of the resulting Weinreb amide.[3]

Q2: How do I choose the right coupling reagent for this synthesis?

A2: The choice of coupling reagent depends on factors like desired yield, cost, and ease of byproduct removal.

  • Carbodiimides (e.g., EDC, DCC): Often used with an additive like HOBt to improve efficiency and reduce side reactions.[4] EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[4]

  • Phosphonium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These are generally more reactive and can provide higher yields, especially for sterically hindered substrates.[4] HATU is particularly effective but also more expensive.

Q3: What are the critical safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.[9]

  • Handling Reagents: Coupling reagents can be irritants. Avoid inhalation and skin contact. Nitro-aromatic compounds can be toxic and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[9]

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound with a focus on maximizing yield.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-nitrobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an EtOAc/hexanes gradient) to afford this compound as a yellow solid.

ParameterRecommended ConditionRationale
Starting Acid 2-amino-5-nitrobenzoic acidPrecursor for the target molecule.
Amine Source N,O-dimethylhydroxylamine HClForms the stable Weinreb amide.[6]
Coupling Reagent HATUHigh efficiency and water-soluble byproducts.
Base DIPEANon-nucleophilic base to neutralize HCl salt and activate the coupling reagent.
Solvent Anhydrous DMFAprotic polar solvent that solubilizes reactants well.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by room temperature for completion.
Reaction Time 12-18 hoursTypically sufficient for completion; monitor by TLC.
Workup Aqueous washesRemoves water-soluble impurities and byproducts.
Purification Column ChromatographySeparates the product from residual starting materials and non-polar impurities.

Visualizing the Synthesis and Troubleshooting

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents Acid 2-Amino-5-nitrobenzoic Acid Product 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide Acid->Product + Amine Amine N,O-Dimethylhydroxylamine HCl Coupling HATU Coupling->Product Base DIPEA Base->Product Solvent DMF Solvent->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Reaction TLC start->check_tlc incomplete_reaction Incomplete Reaction: Starting Material Remains check_tlc->incomplete_reaction [Starting material present] multiple_spots Multiple Spots: Byproducts Formed check_tlc->multiple_spots [Extra spots] clean_reaction Clean Reaction: Product Loss Likely check_tlc->clean_reaction [Clean but low yield] action_incomplete1 Increase Reaction Time/ Temperature incomplete_reaction->action_incomplete1 action_incomplete2 Verify Reagent Quality & Stoichiometry incomplete_reaction->action_incomplete2 action_byproducts1 Optimize Coupling Agent & Conditions multiple_spots->action_byproducts1 action_byproducts2 Improve Purification Strategy multiple_spots->action_byproducts2 action_loss1 Optimize Workup pH clean_reaction->action_loss1 action_loss2 Refine Recrystallization or Chromatography Method clean_reaction->action_loss2

Caption: Decision tree for troubleshooting low yield.

References

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. Available at: [Link]

  • ACS Publications. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

  • Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
  • National Institutes of Health. Amide Bond Activation of Biological Molecules. Available at: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

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Technical Support Center: Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific Weinreb amide synthesis.

Introduction

The synthesis of this compound involves the formation of a Weinreb amide from 2-amino-5-nitrobenzoic acid and N,O-dimethylhydroxylamine. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the aromatic ring presents unique challenges, primarily the reduced nucleophilicity of the starting aniline derivative.[1] This guide will address these challenges in a question-and-answer format, providing detailed, field-proven insights and protocols to ensure successful synthesis.

Core Troubleshooting Guide

This section directly addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

Q1: My reaction shows very low conversion to the desired Weinreb amide, with the starting 2-amino-5-nitrobenzoic acid being the major component recovered. What are the likely causes and how can I improve the yield?

A1: Low yield is the most common issue in this synthesis, primarily due to the electronically deactivated nature of the starting material. The strong electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of the amino group, making the carboxylic acid more acidic but the molecule as a whole less reactive towards standard amide coupling conditions.

Causality and Solutions:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to efficiently activate the carboxylic acid of the electron-deficient 2-amino-5-nitrobenzoic acid.

    • Solution 1: Stronger Coupling Reagents: Switch to a more powerful coupling reagent. While standard EDC/HOBt can be attempted, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective for coupling with electron-deficient anilines.[2][3]

    • Solution 2: In-situ Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride or fluoride in situ. However, this approach requires careful control to avoid side reactions with the amino group.

  • Suboptimal Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.

    • Solution: Extended Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and consider extending the reaction time to 24-48 hours. A moderate increase in temperature (e.g., to 40-50 °C) might also be beneficial, but should be done cautiously to avoid decomposition.

  • Base Selection: The choice and amount of base are critical.

    • Solution: Use a Non-Nucleophilic Base: Employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to facilitate the coupling reaction without competing as a nucleophile. Use of 2-4 equivalents of the base is recommended.[4]

Issue 2: Formation of Multiple Side Products

Q2: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my starting material and desired product. What are these side products and how can I minimize their formation?

A2: The presence of multiple functional groups in 2-amino-5-nitrobenzoic acid can lead to several side reactions.

Likely Side Products and Mitigation Strategies:

  • N-Acylation of the Amino Group: The amino group of one molecule of 2-amino-5-nitrobenzoic acid can react with the activated carboxylic acid of another molecule, leading to dimer or oligomer formation.

    • Mitigation:

      • Slow Addition of Coupling Reagent: Add the coupling reagent slowly to the reaction mixture containing the carboxylic acid, N,O-dimethylhydroxylamine, and a base. This ensures that the N,O-dimethylhydroxylamine is readily available to react with the activated carboxylic acid, minimizing self-condensation.

      • Protecting the Amino Group: While adding a protecting group to the amine introduces extra steps, it can be a robust solution if self-condensation is a major issue. However, the choice of protecting group and deprotection conditions must be compatible with the Weinreb amide and nitro functionalities.

  • Reaction with the Nitro Group: While less common under standard amide coupling conditions, some highly reactive intermediates could potentially interact with the nitro group, leading to complex side reactions.

    • Mitigation: Stick to milder coupling reagents and conditions where possible. Avoid overly harsh activating agents.

  • Formation of N-Acylurea: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield.[2]

    • Mitigation: The addition of HOBt (Hydroxybenzotriazole) or OxymaPure® is strongly recommended when using carbodiimides, as it traps the O-acylisourea intermediate to form a more stable active ester, suppressing N-acylurea formation.[2]

Issue 3: Difficult Purification and Product Discoloration

Q3: My crude product is a dark, oily residue, and purification by column chromatography is leading to significant product loss and streaking on the TLC plate. How can I effectively purify my product?

A3: Purification of nitro-containing aromatic compounds can be challenging due to their color and potential for strong interaction with silica gel.

Purification Strategies:

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the bulk of the water-soluble byproducts from the coupling reagents.

    • Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated citric acid) to remove excess base and unreacted N,O-dimethylhydroxylamine, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Column Chromatography:

    • Streaking on Silica Gel: The basic amino group can interact with the acidic silica gel, causing streaking.

      • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[5]

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective.

  • Recrystallization: This is often the best method for obtaining a highly pure, crystalline product and removing colored impurities.

    • Solvent Selection: Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble at room temperature. Good starting points for nitro-substituted benzamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[6][7]

    • Decolorization: If the crude product is highly colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: HATU-Mediated Synthesis of this compound

This protocol is recommended for overcoming the low reactivity of the starting material.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: EDC/HOBt-Mediated Synthesis

This is a more traditional and cost-effective method, but may result in lower yields with this specific substrate.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.[3][4]

  • Allow the reaction to slowly warm to room temperature and stir for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

Table 1: Recommended Reagent Stoichiometry

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
2-amino-5-nitrobenzoic acid1.0 eq1.0 eq
N,O-dimethylhydroxylamine HCl1.2 eq1.2 eq
Coupling ReagentHATU (1.2 eq)EDC·HCl (1.5 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA (3.0 eq)DIPEA (2.5 eq)

Visualization of Key Processes

Reaction Scheme

Weinreb Amide Synthesis cluster_reactants Reactants cluster_reagents Reagents start_material 2-Amino-5-nitrobenzoic Acid product This compound start_material->product Amide Coupling hydroxylamine N,O-Dimethylhydroxylamine HCl hydroxylamine->product coupling_reagent Coupling Reagent (e.g., HATU or EDC/HOBt) coupling_reagent->product base Base (e.g., DIPEA) base->product

Caption: General reaction scheme for the synthesis of the target Weinreb amide.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Failed Reaction check_coupling Evaluate Coupling Reagent start->check_coupling check_conditions Assess Reaction Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup switch_reagent Switch to HATU or other uronium salt check_coupling->switch_reagent increase_time_temp Increase Reaction Time &/or Temperature check_conditions->increase_time_temp optimize_purification Optimize Purification: - Basic modifier in eluent - Recrystallization check_workup->optimize_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) to make the acyl chloride first? A: While converting the carboxylic acid to an acyl chloride is a common activation strategy, it is risky with 2-amino-5-nitrobenzoic acid. Thionyl chloride can react with the amino group, leading to undesired side products. If this route is attempted, protection of the amino group would be necessary.

Q: Is it necessary to run the reaction under an inert atmosphere? A: Yes, it is highly recommended. Many coupling reagents, especially uronium salts like HATU, are moisture-sensitive. Running the reaction under a dry, inert atmosphere (nitrogen or argon) will prevent the hydrolysis of the coupling reagent and ensure its efficacy.

Q: My final product is a yellow solid. Is this the expected color? A: Yes, due to the presence of the nitro-amino chromophore on the benzene ring, the product is expected to be a colored solid, likely yellow or orange.[8] However, a very dark brown or black color may indicate the presence of impurities from oxidation or side reactions.

Q: What are the expected ¹H NMR signals for the N-methoxy-N-methyl group? A: The N-methoxy and N-methyl groups typically appear as two distinct singlets in the ¹H NMR spectrum, usually in the range of 3.0-4.0 ppm. Due to restricted rotation around the amide C-N bond, these signals may sometimes appear as broad humps, which can sharpen upon heating.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(8), 1427–1429.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. Retrieved from [Link]

  • UniTo. (n.d.). Synthesis of Weinreb amides. IRIS-AperTO. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through troubleshooting guides and frequently asked questions, providing in-depth explanations and actionable protocols based on established chemical principles and field experience.

Understanding the Molecule: Inherent Challenges

This compound is a multi-functionalized aromatic compound. Its purification can be challenging due to the presence of a basic amino group, an electron-withdrawing nitro group, and a Weinreb amide moiety. These functional groups can lead to specific impurities, stability issues, and chromatographic difficulties. This guide will help you navigate these complexities to achieve your desired purity.

Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound.

Issue 1: My purified compound is colored (yellow to brownish-orange), but I expect a paler solid.

Question: I've purified my this compound, but it remains a distinct yellow or even brownish color. What causes this, and how can I obtain a lighter-colored product?

Answer:

Discoloration in nitro-substituted anilines is a common issue and can arise from several factors:

  • Oxidized Impurities: The primary cause of color is often the presence of oxidized impurities. The electron-rich amino group is susceptible to oxidation, which can be exacerbated by exposure to air and light, forming highly colored polymeric byproducts. For similar nitro-substituted anilines, discoloration is often attributed to such oxidized species[1].

  • Residual Starting Materials or Side Products: Incomplete reactions or side reactions during the synthesis can leave colored impurities. For instance, if the starting material for the amination step is a halogenated nitroaromatic compound, residual starting material can contribute to the color.

  • Instability: The compound itself may have some inherent color, but a darker hue often suggests impurity. The stability of nitroaromatic compounds can be limited, and they can be sensitive to light and air, leading to degradation and color formation over time[1].

Troubleshooting Steps:

  • Recrystallization with Decolorizing Carbon:

    • Choose an appropriate solvent system. Based on protocols for similar benzamides, ethanol or methanol, or mixtures with water, are often effective for recrystallization[1][2].

    • Dissolve the crude, colored compound in a minimal amount of the hot solvent.

    • Add a small amount of activated carbon (decolorizing charcoal) to the hot solution and continue to heat for a few minutes. The activated carbon will adsorb colored impurities.

    • Perform a hot filtration to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation[1][3].

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Proper Storage:

    • Always store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial).

    • Storing under an inert atmosphere (nitrogen or argon) can also prevent oxidation.

Issue 2: I am getting a low yield after recrystallization.

Question: My recovery of this compound after recrystallization is very poor. How can I improve the yield?

Answer:

Poor recovery during recrystallization is a frequent problem that can be optimized by carefully considering the following factors[1]:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even when cold, a significant portion will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent is a common mistake that leads to low recovery.

  • Premature Crystallization: If the solution cools too rapidly, impurities can become trapped within the crystal lattice, reducing the purity of the final product and potentially affecting the overall isolated yield.

  • Incomplete Precipitation: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Perform small-scale solvent screening tests. Good single solvents to try for similar compounds include ethanol, methanol, and ethyl acetate.

    • If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). In a binary system, the compound should be soluble in one solvent and insoluble in the other. Dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Use the Minimum Amount of Hot Solvent:

    • When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This will ensure the solution is saturated.

  • Ensure Slow Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Issue 3: My compound is streaking on the TLC plate during column chromatography.

Question: I'm trying to purify my compound using silica gel column chromatography, but it streaks badly on the TLC plate. What is causing this and how can I get clean spots?

Answer:

Streaking or tailing of amino-containing compounds on silica gel TLC plates is a classic problem. It is primarily due to the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor separation and streaking[1].

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) at a concentration of 0.1-1% is a very common and effective choice[1]. Alternatively, a few drops of ammonia solution can be added to the mobile phase.

  • Use a Different Stationary Phase:

    • If modifying the mobile phase is not sufficient, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic grades, which will not have the same acidic interactions with your amino compound[1].

      • Amine-Functionalized Silica Gel: This specialized stationary phase has amino groups bonded to the silica surface, which can improve the chromatography of basic compounds[1].

  • Dry Loading Technique:

    • Instead of dissolving your sample in the mobile phase and loading it onto the column, try a "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder containing your adsorbed compound can then be carefully added to the top of the column. This often leads to better band sharpness.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities can be anticipated based on the structure:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Over-nitrated or Isomeric Products: During the nitration of the aromatic ring, there is a possibility of forming isomeric products or dinitro compounds, although the directing effects of the existing substituents make the 5-nitro isomer the major product[4].

  • Hydrolysis Products: The Weinreb amide is generally stable, but under harsh acidic or basic conditions, it could potentially hydrolyze to the corresponding carboxylic acid.

  • Products of Nitro Group Reduction: If reductive conditions are inadvertently introduced, the nitro group could be partially or fully reduced to a nitroso or another amino group[5].

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid, would be a good starting point[6][7]. UV detection would be suitable due to the aromatic nature of the compound.

  • Thin-Layer Chromatography (TLC): As mentioned in the troubleshooting section, TLC is invaluable for monitoring reaction progress and for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can often reveal the presence of impurities if they are at a significant level.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Q3: What are the general safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves[8].

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust[8].

  • Hazardous Decomposition: Nitro compounds can decompose at elevated temperatures to produce toxic nitrogen oxides[5]. Avoid excessive heating.

  • Skin Sensitization: Aromatic amines can be skin sensitizers. A related compound, 2-amino-5-nitrobenzamide, is classified as a skin sensitizer[9]. It is wise to assume this compound may have similar properties and avoid skin contact.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol). A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating[1].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently swirl the hot solution for a few minutes.

  • Hot Filtration: If decolorizing carbon was used, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation[1].

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Mobile Phase Selection: Use TLC to determine a suitable mobile phase that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. For this compound, a starting point could be a mixture of ethyl acetate and hexanes, potentially with 0.5% triethylamine if streaking is observed.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column[1].

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizing the Purification Workflow

General Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Complex Mixture Pure Pure Product Recrystallization->Pure High Purity MotherLiquor Mother Liquor (Impure) Recrystallization->MotherLiquor Low Purity Column->Pure Analysis Purity Analysis (TLC/HPLC/NMR) Pure->Analysis MotherLiquor->Column Recoverable

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Purification

TroubleshootingTree Start Purification Issue? Colored Colored Product? Start->Colored LowYield Low Recrystallization Yield? Start->LowYield Streaking TLC Streaking? Start->Streaking Charcoal Use Decolorizing Carbon Colored->Charcoal Yes OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes BaseModifier Add Base (e.g., Et3N) to Eluent Streaking->BaseModifier Yes SlowCool Ensure Slow Cooling OptimizeSolvent->SlowCool ChangeStationary Change Stationary Phase (e.g., Alumina) BaseModifier->ChangeStationary If still streaking

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

Technical Support Center: Stability and Degradation of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to help you anticipate and troubleshoot potential challenges in your experiments.

Introduction

This compound is a multifunctional compound featuring a primary aromatic amine, a nitro group, and a Weinreb amide on a benzene ring. This unique combination of functional groups dictates its chemical reactivity and stability. Understanding its potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. While specific stability data for this compound is not extensively published, we can infer its stability profile by examining its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the compound is susceptible to degradation primarily through three mechanisms:

  • Hydrolysis: The N-methoxy-N-methylamide (Weinreb amide) functional group can undergo hydrolysis under acidic or basic conditions to yield 2-amino-5-nitrobenzoic acid.

  • Photodegradation: Aromatic nitro compounds and primary aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[1] Exposure to light can trigger complex degradation pathways.

  • Oxidation: The primary amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants, or certain metal ions.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the integrity of this compound, we recommend the following storage and handling procedures:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8 °C) for short periods. Long-term storage of solutions is not recommended without proper stability studies.

  • Handling: Handle the compound in a well-ventilated area, avoiding exposure to direct sunlight or strong artificial light.[1] Use amber vials or wrap containers with aluminum foil to protect solutions from light. Avoid contact with strong acids, bases, and oxidizing agents.

Q3: What are the likely degradation products I might observe?

A3: The primary degradation products will depend on the stress conditions.

  • Under hydrolytic conditions (acidic or basic), the main degradation product is expected to be 2-amino-5-nitrobenzoic acid .[1]

  • Photodegradation can lead to a complex mixture of products, potentially involving reactions of both the nitro and amino groups.[1]

  • Oxidative degradation may result in the formation of colored impurities due to the oxidation of the primary amino group.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation information.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: I am observing a new, more polar peak in my HPLC chromatogram over time, especially in aqueous solutions.

  • Possible Cause: This is likely due to the hydrolysis of the Weinreb amide to the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid. Carboxylic acids are generally more polar and thus elute earlier on reverse-phase HPLC columns.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a standard of 2-amino-5-nitrobenzoic acid, co-inject it with your degraded sample to see if the retention times match.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS. The suspected peak should have a molecular weight corresponding to 2-amino-5-nitrobenzoic acid.[3][4]

    • pH Control: If hydrolysis is confirmed, ensure the pH of your experimental solution is maintained in a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Use buffered solutions where appropriate.

Issue 2: The color of my solution is changing to a yellowish or brownish hue upon storage or exposure to light.

  • Possible Cause: Color formation is often indicative of oxidative degradation of the primary aromatic amine or photolytic degradation.[1]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with strict light protection (amber vials, foil wrapping) to see if the color change is mitigated.

    • De-gas Solvents: If oxidation is suspected, de-gas your solvents with nitrogen or argon before preparing solutions to remove dissolved oxygen.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be considered, but their compatibility and potential for interference in assays must be evaluated.

    • Analyze for Degradants: Use HPLC to correlate the color change with the appearance of new impurity peaks.

Issue 3: I am seeing a general loss of the parent compound in my assay, but no distinct degradation peaks are obvious.

  • Possible Cause: This could be due to the formation of multiple minor degradation products that are not well-resolved chromatographically or do not have a strong chromophore for UV detection. It could also indicate the formation of insoluble degradation products or polymers.

  • Troubleshooting Steps:

    • Change HPLC Method: Modify your HPLC gradient to a shallower slope to improve the resolution of potential impurities.

    • Use a Mass Spectrometer as a Detector: An LC-MS analysis can detect compounds that have poor UV absorbance.[3][4]

    • Check for Precipitation: Visually inspect your sample for any precipitate. If observed, try to dissolve it in a stronger solvent and analyze it.

Predicted Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

The Weinreb amide is susceptible to both acid and base-catalyzed hydrolysis, leading to the formation of 2-amino-5-nitrobenzoic acid and N,O-dimethylhydroxylamine.

G parent This compound product1 2-Amino-5-nitrobenzoic acid parent->product1 H+ or OH- / H2O product2 N,O-Dimethylhydroxylamine parent->product2 H+ or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Potential Photodegradation and Oxidation

The presence of both an amino and a nitro group on the aromatic ring makes the molecule susceptible to complex photochemical and oxidative reactions. The amino group can be oxidized, and the nitro group can be reduced, potentially leading to a variety of products.

G parent This compound oxidized Oxidized Amino Products (e.g., nitroso, imines) parent->oxidized [O] / hv reduced Reduced Nitro Products (e.g., nitroso, hydroxylamino, amino) parent->reduced [H] / hv complex Complex Photoproducts parent->complex hv

Caption: Potential photo- and oxidative degradation pathways.

Experimental Protocols

Forced Degradation Study Protocol

To investigate the stability of this compound, a forced degradation study can be performed as follows:[1]

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[1]

  • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for a defined period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method and by LC-MS to identify and quantify the degradation products.

Data Summary

Stress ConditionPredicted StabilityMajor Degradation Product(s)
Solid State (Dark, RT) Expected to be stable-
Aqueous Solution (Neutral pH, Dark) Moderately StablePotential for slow hydrolysis to 2-amino-5-nitrobenzoic acid.
Acidic Solution (e.g., 0.1 M HCl) Likely to undergo hydrolysis2-amino-5-nitrobenzoic acid.[1]
Basic Solution (e.g., 0.1 M NaOH) Likely to undergo hydrolysis2-amino-5-nitrobenzoic acid.[1]
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationOxidized products of the amino group.[2]
Photolytic (UV/Vis Light) Susceptible to photodegradationComplex mixture of products.[1]
Thermal (Elevated Temperature) Likely stable up to a certain temperature, but decomposition may occur at higher temperatures.Thermal decomposition products (e.g., NOx, CO, CO₂).[5]

References

  • BenchChem. (2025).
  • Fonseca Guerra, C., et al. (2016).
  • Jiang, H., et al. (2013). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Publishing.
  • SciELO. (2021). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Pokar, R., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. Journal of Analytical Science and Technology.
  • MDPI. (2022).
  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher.
  • NCERT. (n.d.). Amines. NCERT.
  • YouTube. (2022). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube.
  • PubMed. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed.
  • Organic Chemistry Portal. (2017). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • ResearchGate. (2010). Degradation of aged nitrocellulose investigated by thermal analysis and chemiluminescence.
  • PMC. (2014).
  • Sci-Hub. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. Sci-Hub.
  • PubMed. (2022).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
  • ResearchGate. (2016). LC–MS/MS characterization of forced degradation products of zofenopril.
  • ResearchGate. (2014). Thermal Decomposition of Aliphatic Nitro-compounds.
  • RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing.
  • ACS Publications. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • ResearchGate. (2020). Structure of a number of 2-aminobenzamides.
  • NCERT. (n.d.). Amines. NCERT.
  • MDPI. (2022).
  • PMC. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • ResearchGate. (2011). Synthesis of 2-amino-5-nitrophenol by two step process.

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Technical Support Center: Temperature Control in 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide. This document provides in-depth, field-proven insights into the critical impact of temperature on this synthesis. As a specialized Weinreb-Nahm amide, this compound is a valuable intermediate for the synthesis of complex ketones in pharmaceutical development. Achieving high yield and purity is directly dependent on rigorous thermal management throughout the process.

This guide is structured to move from foundational knowledge to specific problem-solving, providing both the "how" and the "why" behind our protocol recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis, focusing on the role of temperature.

Q1: What is the recommended synthetic strategy for this compound?

A1: A robust and common strategy involves a two-step process starting from commercially available 2-amino-5-nitrobenzoic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent, typically an acid chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Bond Formation: The activated acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the target Weinreb-Nahm amide.

Each of these steps has distinct and critical temperature requirements.

Q2: Why is precise temperature control so essential for this specific synthesis?

A2: Temperature is arguably the most critical parameter in this synthesis for three primary reasons:

  • Reaction Kinetics vs. Side Reactions: Amide bond formation is temperature-dependent.[1] While higher temperatures can increase the reaction rate, they can disproportionately accelerate undesirable side reactions, such as the formation of impurities or over-addition products.[2] For Weinreb amides, the stability of the key tetrahedral intermediate is favored at low temperatures, which prevents this over-addition.[2]

  • Reagent and Intermediate Stability: The starting material and intermediates contain a nitroaromatic system. Such compounds can be thermally sensitive and may begin to decompose at elevated temperatures, often well below their melting point.[3] This decomposition is not only detrimental to yield but can also pose a significant safety hazard, producing toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[3]

  • Exothermic Reactions: The initial acid activation step (e.g., with thionyl chloride) is highly exothermic. Without proper cooling, a runaway reaction can occur, leading to rapid degradation of the starting material and a hazardous pressure buildup.

Q3: What are the general temperature ranges for the key synthetic steps?

A3: The optimal temperature varies significantly between the two main stages:

  • Step 1 (Acid Chloride Formation): The initial addition of the activating agent (e.g., thionyl chloride) should be performed at a low temperature, typically 0 to 5 °C , to control the initial exotherm. After the addition is complete, the reaction may be gently heated to reflux (~40-60 °C ) to ensure complete conversion.

  • Step 2 (Weinreb Amide Formation): This reaction is highly sensitive. The addition of the crude acid chloride to the solution of N,O-dimethylhydroxylamine should be performed at a strictly controlled low temperature, typically -20 °C to 0 °C .[4] After the addition, the reaction is often allowed to slowly warm to room temperature (~20-25 °C ) to proceed to completion.[5][6]

Q4: What are the signs and risks of thermal decomposition?

A4: The primary risk is associated with the nitroaromatic functionality. While the precursor, 2-amino-5-nitrobenzoic acid, has a high melting point, its thermal decomposition can start at temperatures as low as 120-200°C.[3]

  • Visual Signs: A sudden and significant darkening of the reaction mixture (to dark brown or black) is a strong indicator of decomposition.

  • Physical Signs: Uncontrolled gas evolution or a rapid, unexpected increase in temperature and pressure within the reaction vessel.

  • Risks: The decomposition of nitro compounds can be rapid and exothermic, leading to the release of hazardous gases (NOx, CO).[3] In a sealed vessel, this can lead to over-pressurization and vessel failure. Always conduct such reactions in a well-ventilated fume hood with appropriate safety shields.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common temperature-related issues during the synthesis.

Issue 1: Low or No Product Yield with Starting Material Remaining
  • Symptom: Thin Layer Chromatography (TLC) analysis shows a strong spot corresponding to the 2-amino-5-nitrobenzoic acid starting material and a weak or absent product spot after the expected reaction time.

  • Primary Cause: The reaction temperature may be too low, resulting in insufficient activation energy for the reaction to proceed at a reasonable rate. This is particularly relevant for the amide formation step if steric hindrance is a factor.[7]

  • Solution Path:

    • Verify Reagent Activity: First, ensure that the activating agent (e.g., thionyl chloride) and the N,O-dimethylhydroxylamine are of good quality and not degraded.

    • Gradual Temperature Increase: If reagents are confirmed to be active, consider a modest increase in temperature. For the amide formation step, after the initial low-temperature addition, allow the mixture to stir at room temperature for a longer period (e.g., 12-24 hours).

    • Controlled Heating: In some cases, gentle heating to 40-50 °C may be required to drive the reaction to completion.[8] This should be done cautiously, with constant monitoring by TLC every 30-60 minutes to track the consumption of starting material and the emergence of any new impurity spots.

Issue 2: Multiple Unidentified Spots on TLC (High Impurity Profile)
  • Symptom: The TLC plate shows the desired product spot but also several other distinct, unidentified spots, leading to difficult purification and low isolated yield.

  • Primary Cause: The reaction temperature was likely too high. Elevated temperatures can provide enough energy to overcome the activation barriers for various side reactions.

  • Solution Path:

    • Strict Low-Temperature Addition: Re-run the experiment ensuring the temperature is strictly maintained during the addition of reagents. For the acid chloride formation, use an ice/salt bath to maintain 0 °C. For the amide formation, use a dry ice/acetone bath to maintain temperatures below -10 °C during the addition.[9]

    • Slower Reagent Addition: Add the reagents dropwise over a longer period. This dissipates the heat of reaction more effectively and prevents localized "hot spots" within the flask.

    • Check Base Stoichiometry: In the amide formation step, using excess base can lead to side reactions. Ensure no more than the required equivalents of base (e.g., pyridine or triethylamine) are used.

Issue 3: Reaction Mixture Rapidly Darkens to Black or Brown
  • Symptom: Upon heating or during reagent addition, the reaction mixture, which is typically yellow or light orange, abruptly changes color to a very dark brown or black.

  • Primary Cause: This is a classic sign of thermal decomposition of the nitroaromatic ring system.[3]

  • Solution Path:

    • Immediate Cooling: As a primary safety measure, immediately remove the heat source and immerse the reaction flask in an ice bath to quench the decomposition.

    • Root Cause Analysis: The decomposition was triggered by excessive temperature. Review the protocol and identify where the temperature limit was exceeded. Was the heating mantle set too high? Was the initial exotherm from reagent addition improperly controlled?

    • Protocol Revision: Revise the protocol to use lower temperatures, slower addition rates, and more efficient cooling. It is better to have a slow, clean reaction than a fast, decomposed one.

G start Problem Observed color Reaction Darkens? start->color tlc Analyze by TLC sm_present Starting Material (SM) Present? tlc->sm_present color->tlc No sol_decomp Immediate Cooling! Probable Decomposition. Review Temp Limits. color->sol_decomp Yes impurities Multiple Impurity Spots? sm_present->impurities No sol_low_yield Temp Too Low. Increase Reaction Time or Cautiously Raise Temp (e.g., to 40°C). sm_present->sol_low_yield Yes sol_impurities Temp Too High. Lower Temp During Addition. Ensure Slower Addition Rate. impurities->sol_impurities Yes sol_clean Clean Reaction. Proceed to Workup. impurities->sol_clean No sol_no_sm Reaction Complete. Proceed to Workup.

Caption: Troubleshooting flowchart for temperature-related issues.

Part 3: Experimental Protocol and Data

This section provides a detailed, step-by-step methodology grounded in established chemical principles for Weinreb amide synthesis.

Proposed Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation A 2-Amino-5-nitrobenzoic Acid B Add SOCl₂ @ 0-5°C A->B C Heat to Reflux (~50°C) B->C D Crude Acid Chloride C->D G Add Acid Chloride @ -10°C D->G E N,O-Dimethylhydroxylamine HCl + Base in Solvent F Cool to -10°C E->F H Warm to RT, Stir 12h G->H I Final Product H->I

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-nitrobenzoyl chloride

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 2-amino-5-nitrobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C .

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to a gentle reflux (~40-50 °C ) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude yellow-orange solid is the acid chloride, which should be used immediately in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and anhydrous pyridine (2.5 eq.) in anhydrous DCM.

  • Cooling: Cool this solution to -10 °C using an ice-salt or dry ice/acetonitrile bath.

  • Reagent Addition: Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C .

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the acid chloride is consumed.

  • Workup & Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product as a yellow solid.[10]

Data Table: Impact of Temperature on Weinreb Amide Formation (Step 2)

This table summarizes the expected outcomes based on varying the temperature during the amide formation step, derived from general principles of amide coupling reactions.

Reaction Temperature (Addition/Stirring)Expected Reaction TimeExpected YieldPurity & Observations
-10 °C / RT12-16 hoursGood to ExcellentHigh purity, minimal side products. The standard, recommended condition.
0 °C / RT8-12 hoursGoodGenerally high purity, but a slight increase in minor impurities may be observed.
RT / RT2-4 hoursModerate to GoodFaster reaction, but a noticeable increase in impurity formation is likely. Risk of some over-addition.
40 °C / 40 °C1-2 hoursPoor to ModerateSignificant impurity formation and potential for decomposition (darkening color). Not recommended.[7][8]

References

  • MDPI (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available at: [Link]

  • Google Patents (2011). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • PubChem - NIH (Date not available). N-Methoxy-N-methylbenzamide. Available at: [Link]

  • PrepChem.com (Date not available). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • ACS Publications (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]

  • Wikipedia (Date not available). Weinreb ketone synthesis. Available at: [Link]

  • MDPI (2023). Effects of pH and Temperature on the Structure and Function of Pea Albumin. Available at: [Link]

  • TutorChase (Date not available). How do you prepare a Weinreb amide?. Available at: [Link]

  • YouTube (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

  • Royal Society of Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Available at: [Link]

  • ResearchGate (2019). Recent Developments in Weinreb Synthesis and Their Applications. Available at: [Link]

  • NIH (Date not available). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Available at: [Link]

  • ResearchGate (2021). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]

  • ACS Publications (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • NIH (2023). New thermal decomposition pathway for TATB. Available at: [Link]

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Technical Support Center: Catalyst Selection for 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide. This document provides in-depth guidance, troubleshooting advice, and detailed protocols specifically tailored for researchers, chemists, and drug development professionals. Our focus is on the critical step of selectively reducing the nitro group to form 2,5-diamino-N-methoxy-N-methylbenzamide, a key transformation in many synthetic pathways. The primary challenge in this reaction is achieving high chemoselectivity—reducing the nitro group while preserving the sensitive Weinreb amide functionality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the chemoselective reduction of this compound.

Q1: What are the most common and effective catalysts for the selective reduction of the nitro group in this compound?

The most widely employed and effective method for reducing aromatic nitro groups is catalytic hydrogenation.[1] For this specific substrate, the primary goal is to selectively reduce the nitro group without affecting the Weinreb amide. The catalysts of choice are:

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro reductions due to its high activity and efficiency.[1][2] It can be used with a hydrogen gas atmosphere or through transfer hydrogenation with a hydrogen donor like triethylsilane or ammonium formate.[3]

  • Raney Nickel (Raney Ni): A cost-effective and highly effective alternative to precious metal catalysts.[4][5] It is particularly useful when halogen substituents are present on the aromatic ring, as it is less prone to causing dehalogenation compared to Pd/C.[1]

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): This is another robust catalyst for the hydrogenation of both aromatic and aliphatic nitro compounds.[6] It can be highly effective, though sometimes less chemoselective than Pd/C depending on the reaction conditions.[7]

Other non-catalytic methods using metal powders in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂), are also viable and known for their mildness and selectivity.[1]

Q2: Why is chemoselectivity so critical for this molecule, and is the Weinreb amide at risk of being reduced?

Chemoselectivity is paramount because the this compound molecule contains two reducible functional groups: the nitro group and the Weinreb amide. The desired product, 2,5-diamino-N-methoxy-N-methylbenzamide, results from the selective reduction of only the nitro group.

The Weinreb amide (N-methoxy-N-methylamide) is specifically designed to be stable to many reducing agents, which is one of its key advantages in organic synthesis.[8] Under typical catalytic hydrogenation conditions (e.g., Pd/C, H₂, room temperature, atmospheric pressure), the Weinreb amide is generally stable. However, harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) would readily reduce both the nitro group and the Weinreb amide, leading to undesired byproducts.[1] While catalytic hydrogenation is generally safe for the Weinreb amide, overly aggressive conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to its cleavage.

Q3: What are the primary advantages and disadvantages of the main catalytic systems for this transformation?

Choosing the right catalyst involves balancing efficiency, cost, and compatibility with other functional groups.

Catalyst SystemAdvantagesDisadvantages
H₂ with Pd/C High activity and efficiency, often leading to clean reactions with high yields.[2] Well-established and widely documented.Can be more expensive than base metal catalysts. May cause dehalogenation if other halogens are present on the molecule.
H₂ with Raney Ni Cost-effective and highly active.[4][5] Less likely to cause dehalogenation of aryl halides.[1]Can be pyrophoric and requires careful handling.[4][9] May require higher catalyst loading than palladium.
Transfer Hydrogenation Avoids the need for high-pressure hydrogen gas setups.[3] Can be very mild and selective. Common hydrogen donors include ammonium formate, hydrazine, and silanes.May require stoichiometric amounts of the hydrogen donor, increasing waste. Reaction kinetics can sometimes be slower.
Metal/Acid (e.g., Fe/HCl, SnCl₂) Very mild and highly chemoselective for the nitro group.[1] Inexpensive and readily available reagents.Generates stoichiometric metal waste, which can complicate purification. Not atom-economical.[10]

Q4: How should I select an appropriate solvent for the hydrogenation reaction?

Solvent selection can significantly impact reaction rate and safety. The ideal solvent should:

  • Dissolve the starting material (this compound).

  • Be inert to the reaction conditions (not be reduced by the catalyst).

  • Allow for easy product isolation.

Commonly used solvents for catalytic hydrogenation include:

  • Alcohols: Methanol (MeOH) and Ethanol (EtOH) are excellent choices as they are polar and readily dissolve many organic compounds.

  • Esters: Ethyl acetate (EtOAc) is another common solvent, particularly for Pd/C catalysis.

  • Ethers: Tetrahydrofuran (THF) can be used, but care must be taken to ensure it is peroxide-free.

  • Water: Can be used in some cases, especially with specific catalyst formulations or phase-transfer catalysts, offering a greener alternative.[11]

The choice of solvent can also influence catalyst activity. It is always recommended to perform small-scale test reactions to determine the optimal solvent for your specific setup.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the selective reduction of this compound.

Problem 1: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired 2,5-diamino-N-methoxy-N-methylbenzamide is lower than expected.

Possible Causes and Solutions:

  • Poor Catalyst Activity:

    • Cause: The catalyst may be old, poisoned, or of low quality. Heterogeneous catalysts like Pd/C can be poisoned by sulfur or other impurities.[12]

    • Solution: Use fresh, high-quality catalyst. If sulfur-containing compounds might be present in your starting material or solvent, consider a catalyst known to be more resistant, or pre-treat the starting material to remove impurities.[13] Ensure the catalyst was not improperly handled (e.g., Raney Ni exposed to air).[4]

  • Insufficient Hydrogen:

    • Cause: For reactions using hydrogen gas, there may be a leak in the system, or the hydrogen balloon may not be providing sufficient pressure. For transfer hydrogenation, the hydrogen donor may have been added in insufficient stoichiometric amounts.

    • Solution: Carefully check your apparatus for leaks. Ensure a slight positive pressure of hydrogen is maintained. For transfer hydrogenation, re-calculate and ensure the correct molar equivalents of the hydrogen donor are used.

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature or pressure may be too low, or the reaction time may be too short.

    • Solution: While these reactions often proceed at room temperature and atmospheric pressure, gentle heating (e.g., to 40-50 °C) or increasing the hydrogen pressure may be necessary to drive the reaction to completion.[14] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture or the isolated product has a distinct color (often yellow, orange, or red).

  • TLC or LC-MS analysis shows the presence of side products with different retention factors.

Possible Causes and Solutions:

  • Formation of Azo or Azoxy Compounds:

    • Cause: These colored impurities are formed from the condensation of intermediate nitroso and hydroxylamine species.[4] This is more common with certain reducing agents (like LiAlH₄ for aromatic nitro compounds) or if the reaction stalls at the hydroxylamine stage.[1]

    • Solution: Ensure the reaction goes to completion. Using a highly active catalyst like Pd/C or Raney Ni under sufficient hydrogen pressure typically minimizes the accumulation of these intermediates.[4] If hydroxylamine accumulation is a known issue, certain catalyst promoters can help.[4]

  • Oxidation of the Product:

    • Cause: The resulting aromatic diamine product can be sensitive to air oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product under an inert atmosphere and away from light.

Problem 3: Unwanted Reduction of the Weinreb Amide

Symptoms:

  • LC-MS or NMR analysis of the product mixture shows byproducts corresponding to the cleavage or reduction of the N-methoxy-N-methylamide group.

Possible Causes and Solutions:

  • Reaction Conditions are Too Harsh:

    • Cause: Excessive temperature, high hydrogen pressure, or very long reaction times can lead to over-reduction.

    • Solution: Reduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed. The goal is to find the mildest conditions that still provide a reasonable reaction rate.

  • Incorrect Choice of Reducing Agent:

    • Cause: Using a highly reactive, non-selective reducing agent like LiAlH₄.

    • Solution: Stick to chemoselective methods. Catalytic hydrogenation with Pd/C or Raney Ni is the standard and recommended approach for preserving the Weinreb amide.[1][15]

Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for quickly screening different catalysts on a small scale to identify the optimal conditions for your reaction.

  • Setup: In separate small reaction vials, place this compound (e.g., 50 mg, 1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of MeOH, EtOH, or EtOAc) to each vial and stir until the starting material is dissolved.

  • Catalyst Addition:

    • Vial 1: Add 10% Pd/C (e.g., 5 mg, 10% w/w).

    • Vial 2: Add Raney Ni (e.g., 10 mg, 20% w/w, as a slurry in water or ethanol).

    • Vial 3 (Transfer Hydrogenation): Add 10% Pd/C (5 mg) and ammonium formate (5 eq).

    • Vial 4 (Control): No catalyst.

  • Reaction Initiation:

    • For Vials 1 & 2, purge with nitrogen, then introduce a hydrogen atmosphere (e.g., via a balloon).

    • For Vial 3, stir at room temperature or warm gently to 40 °C.

  • Monitoring: Stir all vials vigorously at room temperature. After a set time (e.g., 1 hour, 4 hours), take a small aliquot from each vial, filter through a small plug of celite, and analyze by TLC or LC-MS to assess conversion.

  • Evaluation: Compare the results to determine which catalyst provides the cleanest and most complete conversion.

Protocol 2: Recommended Procedure for Selective Nitro Reduction using Pd/C

This protocol provides a reliable method for the selective reduction of this compound on a laboratory scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (5-10% w/w of the substrate) to the mixture.

  • Inerting the Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Introducing Hydrogen: Introduce hydrogen gas into the flask, either from a cylinder via a needle or by attaching a balloon filled with hydrogen. Ensure a slight positive pressure is maintained.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic, so monitoring the temperature may be necessary for larger scale reactions.[10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-diamino-N-methoxy-N-methylbenzamide, which can then be purified by recrystallization or column chromatography as needed.

Section 4: Visual Guides and Diagrams
Catalyst Selection Workflow

CatalystSelection start Start: Reduce Nitro Group on This compound chemoselectivity Primary Goal: Chemoselectivity Required (Preserve Weinreb Amide) start->chemoselectivity catalytic_hydro Catalytic Hydrogenation? chemoselectivity->catalytic_hydro Atom Economy? metal_acid Metal/Acid Reduction? chemoselectivity->metal_acid Avoid H₂/Pressure? pd_c Use Pd/C with H₂ (High Activity) catalytic_hydro->pd_c Yes raney_ni Use Raney Ni with H₂ (Cost-Effective) catalytic_hydro->raney_ni Yes transfer_hydro Use Transfer Hydrogenation (e.g., Pd/C, NH₄HCO₂) (No H₂ gas needed) catalytic_hydro->transfer_hydro Yes fe_hcl Use Fe/HCl or SnCl₂ (Mild, Stoichiometric Waste) metal_acid->fe_hcl Yes

Caption: Decision tree for selecting a reduction method.

Troubleshooting Workflow: Low Yield

TroubleshootingYield start {Problem: Low Yield | Incomplete Conversion} check_catalyst Check Catalyst Is it fresh? Is it poisoned? start->check_catalyst check_hydrogen Check Hydrogen Source Gas leak? Sufficient donor? start->check_hydrogen check_conditions Check Conditions Temp/Pressure too low? Time too short? start->check_conditions solution_catalyst Solution: Use fresh catalyst. check_catalyst->solution_catalyst Issue Found solution_hydrogen Solution: Fix leaks or add more donor. check_hydrogen->solution_hydrogen Issue Found solution_conditions Solution: Increase temp/pressure or time. check_conditions->solution_conditions Issue Found

Caption: Workflow for troubleshooting low reaction yield.

References
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 25, 2026, from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(51), 37136-37151. [Link]

  • Li, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(21), 7378. [Link]

  • The Organic Chemistry Tutor. (2021, May 11). Reduction of Nitrobenzenes to Aromatic Amines [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved January 25, 2026, from [Link]

  • Carothers, W. H., & Adams, R. (1925). PLATINUM OXIDE AS A CATALYST IN THE REDUCTION OF ORGANIC COMPOUNDS. VII. A STUDY OF THE EFFECTS OF NUMEROUS SUBSTANCES ON THE PLATINUM CATALYSIS OF THE REDUCTION OF BENZALDEHYDE. Journal of the American Chemical Society, 47(4), 1047-1055. [Link]

  • Das, N., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8535–8539. [Link]

  • Blaser, H. U., et al. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 111(3), 1547-1614. [Link]

  • ResearchGate. (n.d.). Reaction scheme of the hydrogenation of nitrobenzene. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Wang, Z., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 15(38), 14353-14360. [Link]

  • ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?[Link]

  • Werkmeister, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2550–2555. [Link]

  • ResearchGate. (2018). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]

  • ResearchGate. (2004). Reduction of sulphur-containing aromatic nitro compounds with hydrazine hydrate over iron(III) oxide-MgO catalyst. [Link]

  • Zholobenko, V. L., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1158-1165. [Link]

  • Nasrollahzadeh, M., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(30), 23331-23338. [Link]

  • ResearchGate. (2014). Platinum Supported on Reduced Graphene Oxide as a Catalyst for Hydrogenation of Nitroarenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved January 25, 2026, from [Link]

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  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the... Retrieved January 25, 2026, from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3476. [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

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Validation & Comparative

A Technical Guide to the Characterization of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a versatile synthetic intermediate. While direct comparative studies with its derivatives are not extensively available in the public domain, this document outlines the essential synthetic and analytical methodologies required for its characterization. By leveraging data from structurally similar compounds, we present a predictive framework for its spectroscopic properties and a direct comparison with relevant precursors and analogues.

Introduction

This compound belongs to the class of Weinreb amides, which are powerful reagents in organic synthesis. The presence of the N-methoxy-N-methylamide moiety allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] The additional functional groups on the aromatic ring—an amino group and a nitro group—offer multiple avenues for further chemical modification, making this compound a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group and electron-donating amino group create a unique electronic profile, influencing the reactivity of the aromatic ring and the amide functionality.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 2-amino-5-nitrobenzoic acid. The key transformation is the formation of the Weinreb amide.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid of 2-amino-5-nitrobenzoic acid must first be activated to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Step 2: Formation of the Weinreb Amide

The activated acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to yield the final product, this compound.[4]

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acyl Chloride Formation: To a solution of 2-amino-5-nitrobenzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-5-nitrobenzoyl chloride.

  • Weinreb Amide Formation: Dissolve the crude acyl chloride in anhydrous THF. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous THF. Add the acyl chloride solution dropwise to the N,O-dimethylhydroxylamine solution at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amine (N-H), nitro (N-O), and amide (C=O) groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Comparative Data

Table 1: Physical and Chemical Properties

PropertyThis compound2-Amino-5-nitrobenzoic Acid2-Amino-5-nitrobenzamide
Molecular Formula C₉H₁₁N₃O₄[5]C₇H₆N₂O₄[6]C₇H₇N₃O₃[7]
Molecular Weight 225.20 g/mol [5]182.13 g/mol [6]181.15 g/mol [7]
Appearance Yellow Solid[5]Data not availableData not available
Boiling Point 484.5 °C at 760 mmHg[8]Data not availableData not available
Density 1.363 g/cm³[8]Data not availableData not available

Table 2: Predicted ¹H NMR Data for this compound and Analogues

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-OCH₃ (ppm)-NCH₃ (ppm)
This compound (Predicted) ~8.2 (d), ~7.9 (dd), ~6.8 (d)~5.5 (br s)~3.6 (s)~3.4 (s)
2-Amino-5-nitrobenzamide 8.3-7.0 (m)7.5 (br s)--
N-methoxy-N-methylbenzamide 7.8-7.3 (m)-3.5 (s)3.3 (s)

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual values may vary.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)2-Amino-5-nitrobenzoic Acid[6]2-Amino-5-nitrobenzamide[7]
N-H Stretch (Amine) 3400-32003400-32003400-3200
C=O Stretch (Amide/Acid) ~16401720-1680~1660
N-O Stretch (Nitro) ~1520 (asym), ~1340 (sym)1550-1475 (asym), 1350-1300 (sym)1550-1475 (asym), 1350-1300 (sym)

Visualizing the Workflow and Structure

Synthetic Pathway

Synthesis of this compound A 2-Amino-5-nitrobenzoic Acid B 2-Amino-5-nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C This compound B->C N,O-dimethylhydroxylamine HCl, Base Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Sources

A Comparative Guide to the Synthesis of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a Weinreb amide derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds, owing to its utility in forming carbon-carbon bonds with organometallic reagents in a controlled manner. This guide provides an in-depth comparison of two prominent synthetic routes to this important intermediate, offering a critical evaluation of their respective methodologies, yields, and practical considerations.

Introduction to this compound

This compound, also known as a 5-nitroanthranilic acid Weinreb amide, is a versatile synthetic intermediate. The presence of the Weinreb amide functionality allows for the controlled addition of nucleophiles, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols. The amino and nitro groups on the aromatic ring also provide handles for further functionalization, making it a strategic precursor in the assembly of complex molecules.

This guide will explore two distinct synthetic pathways to this target molecule, starting from readily available commercial precursors: 2-chlorobenzoic acid and anthranilic acid. Each route will be detailed with step-by-step protocols, mechanistic insights, and a comparative analysis of their overall efficiency.

Route 1: Synthesis Starting from 2-Chlorobenzoic Acid

This synthetic approach involves a two-step conversion of 2-chlorobenzoic acid to the key intermediate, 2-amino-5-nitrobenzoic acid, followed by the final amide coupling.

Overall Workflow for Route 1

Route 1 Workflow start 2-Chlorobenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Chloro-5-nitrobenzoic Acid step1->intermediate1 step2 Amination (aq. NH3, Cu catalyst) intermediate1->step2 intermediate2 2-Amino-5-nitrobenzoic Acid step2->intermediate2 step3 Weinreb Amide Formation (N,O-dimethylhydroxylamine, EDC, HOBt) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route 1, starting from 2-chlorobenzoic acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

The initial step involves the nitration of 2-chlorobenzoic acid. The chloro substituent is an ortho, para-director; however, the para position to the chloro group (and meta to the deactivating carboxylic acid group) is sterically favored for nitration.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution, maintaining the temperature below 10 °C.[1]

    • In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.[1]

    • Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.[1]

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be recrystallized from ethanol/water.

Step 2: Synthesis of 2-Amino-5-nitrobenzoic Acid

The second step is a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-nitrobenzoic acid is displaced by an amino group. This reaction is often facilitated by a copper catalyst.

  • Procedure:

    • To a sealed vessel, add 2-chloro-5-nitrobenzoic acid, aqueous ammonia, and a catalytic amount of copper(I) oxide.

    • Heat the mixture under pressure. Microwave-assisted synthesis can significantly reduce the reaction time, typically heating to 80-120 °C for 5-30 minutes.[1]

    • After cooling, dilute the reaction mixture with water.

    • Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.[1]

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Step 3: Synthesis of this compound

The final step is the formation of the Weinreb amide via a coupling reaction between the carboxylic acid and N,O-dimethylhydroxylamine. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly employed to facilitate this transformation.[2][3][4][5]

  • Procedure (Representative):

    • Dissolve 2-amino-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 equivalents) and allow the reaction to stir at room temperature overnight.

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the urea byproduct and other water-soluble reagents.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Route 2: Synthesis Starting from Anthranilic Acid

This alternative route utilizes anthranilic acid as the starting material, involving a protection-nitration-deprotection sequence to generate the 2-amino-5-nitrobenzoic acid intermediate.

Overall Workflow for Route 2

Route 2 Workflow start Anthranilic Acid step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-Acetylanthranilic Acid step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate3 2-Amino-5-nitrobenzoic Acid step2->intermediate3 intermediate2 5-Nitro-N-acetylanthranilic Acid step3 Hydrolysis (HCl, heat) step4 Weinreb Amide Formation (N,O-dimethylhydroxylamine, EDC, HOBt) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for Route 2, starting from anthranilic acid.

Experimental Protocols for Route 2

Step 1: Synthesis of N-Acetylanthranilic Acid

The amino group of anthranilic acid is first protected as an acetamide to prevent unwanted side reactions during the subsequent nitration step and to direct the nitration to the desired position.

  • Procedure:

    • Dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.

    • Add acetic anhydride to the solution while stirring.

    • Continue stirring the reaction mixture at room temperature.

    • Upon completion, the solvent is removed under vacuum, and the crude N-acetylanthranilic acid can be purified by recrystallization.

Step 2: Synthesis of 5-Nitro-N-acetylanthranilic Acid

The N-acetylanthranilic acid is then nitrated. The acetylamino group is a stronger ortho, para-director than the carboxylic acid is a meta-director, leading to nitration at the position para to the acetylamino group.

  • Procedure:

    • In a flask, prepare a mixture of sulfuric acid and glacial acetic acid and cool it to room temperature.

    • With stirring, add dry N-acetylanthranilic acid.

    • Cool the mixture to below 10 °C.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the low temperature.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice water to precipitate the solid product.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 2-Amino-5-nitrobenzoic Acid

The final step to obtain the key intermediate is the hydrolysis of the acetyl group.

  • Procedure:

    • In a round-bottom flask, place 5-Nitro-N-acetylanthranilic acid, ethanol, and hydrochloric acid.

    • Reflux the mixture for approximately 1.5 hours.

    • Cool the mixture, and the product will precipitate.

    • Filter the precipitate and wash it with water.

Step 4: Synthesis of this compound

This step is identical to the final step in Route 1, involving the coupling of 2-amino-5-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent like EDC/HOBt.

Comparative Analysis

ParameterRoute 1 (from 2-Chlorobenzoic Acid)Route 2 (from Anthranilic Acid)
Starting Material Cost Generally moderateGenerally low
Number of Steps 34
Overall Yield Potentially higher due to fewer stepsMay be lower due to the additional protection/deprotection steps
Key Challenges Handling of nitrating agents, potential for isomeric impurities if nitration is not well-controlled. The amination step may require high pressure or temperature.Multiple steps increase complexity and potential for material loss.
Safety Considerations Use of strong acids and nitrating agents requires careful handling. The amination step can involve high pressure.Use of strong acids and nitrating agents. Acetic anhydride is corrosive.
Purification Recrystallization and column chromatography are typically required.Multiple purification steps (recrystallization) are needed for intermediates.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 2-chlorobenzoic acid, is more direct with fewer synthetic steps, which could translate to a higher overall yield and reduced production time. However, the amination step can be challenging, potentially requiring specialized equipment for high-pressure reactions.

Route 2 , commencing with anthranilic acid, involves a more classical protection-functionalization-deprotection strategy. While this adds to the number of steps and may lower the overall yield, the individual reactions are generally straightforward and may not require high-pressure apparatus, making it potentially more accessible for standard laboratory settings.

The choice between these two routes will ultimately depend on the specific resources available, the scale of the synthesis, and the desired purity of the final product. For large-scale production, the optimization of Route 1 would likely be more cost-effective. For smaller-scale laboratory synthesis, the operational simplicity of the individual steps in Route 2 might be more advantageous.

References

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racematization Procedure for Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(15), 4723. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences, 25(9), 5029. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(37), 5010-5013. Retrieved from [Link]

  • ARKIVOC. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, the 2-amino-N-methoxy-N-methyl-5-nitrobenzamide core structure presents a compelling starting point for the development of targeted therapies. This guide provides an in-depth, objective comparison of the biological activities of derivatives of this scaffold, supported by experimental data and detailed protocols. We will delve into their anticancer and potential antimicrobial properties, offering insights into their mechanisms of action and the experimental design choices that underpin their evaluation.

Introduction: The Versatile Benzamide Scaffold

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of specific functional groups to the benzamide core can significantly modulate its biological activity, offering a rich landscape for medicinal chemistry exploration. The this compound scaffold, in particular, combines several key features: the 2-amino group, which can be a key pharmacophore for interaction with biological targets; the N-methoxy-N-methylamide (Weinreb amide) functionality, a versatile synthetic handle; and a nitro group at the 5-position, a known contributor to both antimicrobial and anticancer activities.[2] This guide will focus on two primary areas of biological activity for derivatives of this core structure: anticancer and antimicrobial.

I. Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant breakthrough in the therapeutic application of 2-amino-N-methoxybenzamide derivatives has been the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[3]

Comparative Efficacy of Pyrimidine-Substituted Derivatives

A notable study focused on the synthesis of pyrimidine derivatives of 2-amino-N-methoxybenzamide as potential EGFR inhibitors for the treatment of NSCLC.[3] By employing a hybridization strategy, researchers developed a series of compounds and evaluated their antitumor activity. The in vitro cytotoxic activity of these compounds was assessed against various cancer cell lines, with several derivatives demonstrating superior activity compared to the established EGFR inhibitors Gefitinib and Osimertinib.[3]

Compound IDTargetIC₅₀ (nM)Cell LineReference
Derivative 5d EGFR95A549 (NSCLC)[3]
Derivative 5h EGFR71A549 (NSCLC)[3]
Gefitinib EGFR>1000A549 (NSCLC)[3]
Osimertinib EGFR>1000A549 (NSCLC)[3]

Table 1: Comparative in vitro anticancer activity of 2-amino-N-methoxybenzamide derivatives and standard EGFR inhibitors.

The data clearly indicates that derivatives 5d and 5h exhibit potent inhibitory activity against the A549 non-small cell lung cancer cell line, with IC₅₀ values in the nanomolar range, significantly outperforming the reference drugs in this specific assay.[3] Molecular docking studies further elucidated the mechanism of action, revealing that these potent compounds effectively interact with the EGFR kinase domain.[3]

Signaling Pathway and Mechanism of Action

The anticancer activity of these derivatives stems from their ability to inhibit the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derivative 2-Amino-N-methoxybenzamide Derivative Derivative->EGFR Inhibition

EGFR Signaling Pathway Inhibition

II. Antimicrobial Activity: Leveraging the Nitrobenzamide Core

The presence of a nitro group on the aromatic ring is a common feature in many antimicrobial agents.[4] Nitroaromatic compounds often exert their antimicrobial effects through the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA and other critical cellular components.[4] While specific studies on this compound derivatives are limited, the broader class of 5-nitrobenzamides and 2-aminobenzamides has demonstrated promising antimicrobial activity.

Comparative Efficacy of Related Benzamide Derivatives

Several studies have reported the synthesis and antimicrobial evaluation of benzamide derivatives. For instance, a series of N-substituted benzamides showed significant activity against both Gram-positive and Gram-negative bacteria.[1] Another study on 2-aminobenzamide derivatives identified compounds with potent antifungal activity.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Benzamide Derivative 5a Bacillus subtilis6.25[1]
Escherichia coli3.12[1]
Benzamide Derivative 6b Escherichia coli3.12[1]
Benzamide Derivative 6c Bacillus subtilis6.25[1]
2-Aminobenzamide Derivative 5 Aspergillus fumigatusPotent Activity*

Table 2: Comparative in vitro antimicrobial activity of related benzamide derivatives. *Note: The reference indicates potent activity, more so than the standard Clotrimazole, but does not provide a specific MIC value.

The data in Table 2 suggests that the benzamide scaffold, particularly when substituted, is a viable starting point for the development of novel antimicrobial agents. The nitro group in the this compound core is expected to contribute significantly to this activity.

III. Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic approach for preparing the core structure and its derivatives can be adapted from established methods for similar benzamides.

Synthesis_Workflow Start 2-Amino-5-nitrobenzoic acid Intermediate1 Acid Chloride Formation Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 Amide Coupling Intermediate1->Intermediate2 N,O-Dimethylhydroxylamine ·HCl, Base Product 2-Amino-N-methoxy-N-methyl- 5-nitrobenzamide Intermediate2->Product Derivatives Further Derivatization (e.g., at 2-amino group) Product->Derivatives Various Reagents

General Synthetic Workflow

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2-amino-5-nitrobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating.

  • Amide Coupling: The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to form the Weinreb amide, this compound.

  • Derivatization: The 2-amino group of the core structure can be further modified through various reactions, such as acylation, alkylation, or condensation with heterocyclic moieties, to generate a library of derivatives for biological screening.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The demonstrated potent anticancer activity of its pyrimidine derivatives as EGFR inhibitors highlights a clear path for further optimization in oncology. The inherent potential for antimicrobial activity, suggested by the nitrobenzamide core, warrants further investigation through the synthesis and screening of a dedicated library of derivatives against a broad panel of clinically relevant pathogens.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the key determinants of both anticancer and antimicrobial activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and pathways affected by the most potent derivatives.

  • In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in preclinical animal models to assess their therapeutic potential and safety.

By leveraging the insights and protocols presented in this guide, researchers can effectively explore the rich biological landscape of this compound derivatives and contribute to the discovery of next-generation therapies.

V. References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research.

  • Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. (2015). Asian Journal of Chemistry.

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). International Immunopharmacology.

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). Journal of Molecular Structure.

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (2018). ACS Infectious Diseases.

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti‐inflammatory activity. (2017). International Immunopharmacology.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). International Journal of Molecular Sciences.

  • The Evolving Landscape of 2-Aminobenzamide Derivatives: A Structure-Activity Relationship Guide. (2025). BenchChem.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules.

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). Pharmaceuticals.

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (2021). RSC Medicinal Chemistry.

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2000). European Journal of Medicinal Chemistry.

  • Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. (2021). Bulletin of the Chemical Society of Ethiopia.

  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][3]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. (2011). Journal of Chemical and Pharmaceutical Research.

  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (2002). Journal of Medicinal Chemistry.

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016). Scientific Reports.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2025). Journal of Chemical and Pharmaceutical Research.

  • 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). Il Farmaco.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals.

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A Comparative Guide to the Structural Validation of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a specialized chemical intermediate. Given the current absence of publicly available experimental data for this specific compound, this document establishes a robust validation protocol based on established analytical principles and comparative data from structurally analogous compounds. We will leverage the well-characterized profile of 2-Amino-5-nitrobenzoic acid as a primary comparative benchmark, elucidating the expected spectroscopic and chromatographic behavior of the target molecule.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational prerequisite. The subject of our focus, this compound (CAS: 628300-35-6), is a yellow solid with the molecular formula C₉H₁₁N₃O₄ and a molecular weight of 225.20 g/mol .[1] Its structure, featuring a nitro-substituted aromatic ring and a Weinreb amide moiety, suggests its potential as a versatile building block in medicinal chemistry. The Weinreb amide functionality is particularly noteworthy for its utility in the synthesis of ketones without the common issue of over-addition by organometallic reagents.

The rigorous validation of its structure is paramount to ensure the reliability of downstream applications, from reaction optimization to the interpretation of biological activity. This guide will delineate the primary analytical techniques for this purpose, explaining the rationale behind each method and presenting a comparative analysis with a structurally related compound.

A Multi-Faceted Approach to Structural Elucidation

A single analytical technique is rarely sufficient for the unequivocal confirmation of a chemical structure. A synergistic application of spectroscopic and chromatographic methods is essential. The following sections detail the core techniques for validating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Characteristics:

Based on the structure, we can predict the following proton signals:

  • Aromatic Protons: The protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the amino, nitro, and amide substituents. We would expect three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield.

  • N-methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group attached to the nitrogen atom, likely appearing in the δ 3.5-4.0 ppm range.

  • N-methyl Protons (-NCH₃): A singlet for the three protons of the methyl group attached to the nitrogen atom, expected around δ 3.0-3.5 ppm.

  • Amino Protons (-NH₂): A broad singlet for the two protons of the amino group, the chemical shift of which can be highly variable and influenced by solvent and concentration.

Comparative Analysis with 2-Amino-5-nitrobenzoic acid:

The ¹H NMR spectrum of 2-Amino-5-nitrobenzoic acid would show similar signals for the aromatic protons. However, it would lack the characteristic singlets for the N-methoxy and N-methyl groups and instead would feature a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm).

Expected ¹³C NMR Spectral Characteristics:

  • Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon bearing the nitro group will be significantly deshielded.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon should appear in the δ 165-175 ppm region.

  • N-methoxy Carbon (-OCH₃): A signal for the methoxy carbon, typically in the δ 50-60 ppm range.

  • N-methyl Carbon (-NCH₃): A signal for the methyl carbon, expected in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.5 (3H, m)110 - 150 (6C)
-OCH₃~3.8 (3H, s)~55
-NCH₃~3.3 (3H, s)~35
-NH₂variable (2H, br s)-
C=O-~170

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts. Assign the ¹³C NMR chemical shifts based on prediction and comparison with related compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: The amino group (-NH₂) should exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.

  • C=O Stretching: A strong absorption band for the amide carbonyl group is expected around 1640-1680 cm⁻¹.

  • N-O Stretching: The nitro group (-NO₂) will show two strong stretching bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C-N Stretching: Aromatic C-N stretching will appear in the 1250-1350 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹.

Comparative Analysis with 2-Amino-5-nitrobenzoic acid:

The IR spectrum of 2-Amino-5-nitrobenzoic acid would also show N-H and N-O stretching bands. However, the carbonyl absorption would be characteristic of a carboxylic acid (around 1700 cm⁻¹) and would be accompanied by a broad O-H stretching band from approximately 2500-3300 cm⁻¹.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is crucial for determining the molecular weight of the compound and provides structural information through its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 225, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 194.

    • Loss of the N-methoxy-N-methylamide group to give a fragment corresponding to the 2-amino-5-nitrobenzoyl cation.

    • Cleavage of the nitro group (-NO₂) is also a possible fragmentation pathway.

Comparative Analysis with 2-Amino-5-nitrobenzoic acid:

2-Amino-5-nitrobenzoic acid would show a molecular ion peak at m/z = 182.[2] Its fragmentation would be dominated by the loss of -OH and -COOH from the carboxylic acid group.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of a compound. A reverse-phase method is typically suitable for a molecule of this polarity.

Expected Chromatographic Behavior:

  • A single, sharp peak should be observed under optimized conditions, indicating a high degree of purity.

  • The retention time will be dependent on the specific column and mobile phase composition.

Comparative Analysis with 2-Amino-5-nitrobenzoic acid:

2-Amino-5-nitrobenzoic acid, being more polar due to the carboxylic acid group, would likely have a shorter retention time than the target compound under the same reverse-phase conditions.

Protocol 4: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_0 Spectroscopic Validation cluster_1 Chromatographic Validation 1H_NMR 1H NMR (Proton Signals) Final_Structure_Confirmation Final_Structure_Confirmation 1H_NMR->Final_Structure_Confirmation 13C_NMR 13C NMR (Carbon Backbone) 13C_NMR->Final_Structure_Confirmation FTIR FT-IR (Functional Groups) FTIR->Final_Structure_Confirmation MS Mass Spec (Molecular Weight) MS->Final_Structure_Confirmation HPLC HPLC (Purity) HPLC->Final_Structure_Confirmation LC_MS LC-MS (Purity & MW) LC_MS->Final_Structure_Confirmation Structural_Hypothesis Structural_Hypothesis Structural_Hypothesis->1H_NMR Structural_Hypothesis->13C_NMR Structural_Hypothesis->FTIR Structural_Hypothesis->MS Structural_Hypothesis->HPLC Structural_Hypothesis->LC_MS

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion: A Framework for Confidence

The structural validation of this compound, while currently lacking direct published experimental data, can be approached with a high degree of scientific rigor. By employing a suite of orthogonal analytical techniques—NMR, IR, MS, and HPLC—and by carefully comparing the obtained data with predicted values and the experimental data of close structural analogs like 2-Amino-5-nitrobenzoic acid, researchers can achieve a confident structural assignment. This guide provides the strategic framework and detailed protocols necessary to undertake this critical validation process, ensuring the integrity of this promising chemical intermediate in future research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to Weinreb Amides in Organic Synthesis: Precision Acylation for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable formation of carbon-carbon bonds to construct ketone and aldehyde moieties is a foundational task. The choice of acylating agent is critical, dictating reaction efficiency, substrate scope, and the complexity of purification. While classical reagents like acid chlorides and esters are staples, they often suffer from a critical flaw: over-addition by potent nucleophiles. This guide provides an in-depth comparative analysis of the Weinreb amide, a uniquely effective tool that elegantly circumvents this common problem, offering a superior level of control in organic synthesis.

The Over-Addition Problem: A Persistent Challenge

The synthesis of a ketone from a carboxylic acid derivative and an organometallic reagent (e.g., Grignard or organolithium) is a fundamental transformation. However, with highly reactive acylating agents like acid chlorides or esters, the reaction is notoriously difficult to stop at the ketone stage.[1][2][3][4][5][6] The ketone product is itself highly electrophilic—often more so than the starting material—and rapidly captures a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol.[3] This over-addition occurs even with careful stoichiometric control of the organometallic reagent, resulting in product mixtures that necessitate challenging separations and reduce overall yield.[7]

The Weinreb Amide Solution: A Mechanistic Masterpiece

In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide.[7] This functional group provides a robust and general solution to the over-addition problem.[4][7] The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[3][6]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The organometallic reagent (R²-M) attacks the amide carbonyl carbon.

  • Chelation: The metal cation (e.g., Li⁺ or MgX⁺) is coordinated by both the newly formed anionic oxygen and the N-methoxy oxygen.[3][8]

  • Stabilization: This chelation forms a stable intermediate that does not collapse to release the ketone under the low-temperature reaction conditions.[3][5][7] It effectively "protects" the carbonyl group from a second nucleophilic attack.[9]

  • Controlled Release: Upon aqueous workup, the chelate is hydrolyzed, cleanly liberating the desired ketone in high yield.[3][5][10]

This mechanistic elegance allows for the precise, single addition of a nucleophile, making it a dependable method for ketone synthesis.[7]

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Comparative Analysis: Weinreb Amides vs. Alternatives

The true value of Weinreb amides is best understood by direct comparison with other common acylating agents.

Acylating AgentReaction with R-MgX / R-LiPrimary Product(s)Key Disadvantages
Weinreb Amide Single additionKetone (or Aldehyde with hydride)Requires an extra step for preparation.
Acid Chloride Multiple additionsKetone + Tertiary AlcoholHighly reactive, moisture-sensitive, over-addition is problematic.[1]
Ester Multiple additionsKetone + Tertiary AlcoholLess reactive than acid chlorides, but still prone to over-addition.[3][4]
Carboxylic Acid Deprotonation + additionComplex mixture, low ketone yieldAcidic proton is quenched by the organometallic reagent.
Morpholine Amide Single additionKetoneA viable, cost-effective alternative in many cases.[11]

Key Insights:

  • Selectivity: The primary advantage of the Weinreb amide is its exceptional selectivity, consistently delivering the ketone as the major product.[12] This simplifies purification and maximizes yield.

  • Stability and Handling: Weinreb amides are generally stable, isolable compounds that can be purified by chromatography and stored, a significant advantage over moisture-sensitive acid chlorides.[8][12]

  • Versatility: The method is compatible with a wide array of organolithium, Grignard, and organocuprate reagents.[7] Furthermore, reduction with hydride reagents like LiAlH₄ or DIBAL-H cleanly furnishes aldehydes, preventing the over-reduction to alcohols that plagues esters and acid chlorides.[7][10]

While alternatives like morpholine amides have emerged as practical and cost-effective substitutes, particularly for large-scale synthesis due to the low cost of morpholine, Weinreb amides remain a benchmark for high-fidelity transformations.[11]

Synthesis of Weinreb Amides

A reliable method relies on readily available starting materials. Weinreb amides can be synthesized from various carboxylic acid derivatives.[4] Common methods include:

  • From Acid Chlorides: The original method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7][8][10]

  • From Carboxylic Acids: Direct conversion from carboxylic acids is highly desirable. This is achieved using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) or other activating agents like POCl₃.[7][13]

  • From Esters: Treatment of esters or lactones with AlMe₃ or i-PrMgCl followed by N,O-dimethylhydroxylamine can afford Weinreb amides in good yields.[7]

Caption: A typical experimental workflow from starting material to final product.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical difference, consider the synthesis of benzophenone.

Protocol 1: Synthesis of Benzophenone via Weinreb Amide

Step A: Synthesis of N-methoxy-N-methylbenzamide (Benzoyl Weinreb Amide)

  • To a stirred solution of benzoic acid (1.22 g, 10.0 mmol) in CH₂Cl₂ (50 mL) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol), EDCI (2.11 g, 11.0 mmol), and HOBt (1.49 g, 11.0 mmol).

  • Add triethylamine (3.06 mL, 22.0 mmol) dropwise and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Weinreb amide.

Step B: Synthesis of Benzophenone

  • Dissolve the purified Weinreb amide (1.65 g, 10.0 mmol) in anhydrous THF (40 mL) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add phenylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield benzophenone. Expected Outcome: High yield (>85%) of benzophenone with minimal tertiary alcohol byproduct.

Protocol 2: Synthesis of Benzophenone via Methyl Ester (Comparative Example)

  • Dissolve methyl benzoate (1.36 g, 10.0 mmol) in anhydrous THF (40 mL) and cool the solution to 0 °C under an inert atmosphere.

  • Add phenylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench and work up as described in Protocol 1, Step B.

  • Expected Outcome: A mixture of benzophenone and triphenylmethanol (the over-addition product). The ratio is highly dependent on reaction conditions, and isolation of pure benzophenone requires careful chromatography, leading to a lower isolated yield.

Conclusion: When to Choose the Weinreb Amide

The Weinreb amide is a privileged functional group that provides a powerful and often essential tool for modern organic synthesis.[14] While its preparation requires an additional synthetic step compared to using an ester or acid chloride directly, the benefits in terms of yield, purity, and predictability are frequently indispensable.

Choose the Weinreb amide when:

  • High fidelity is required: You are working with valuable or complex substrates where maximizing the yield of the ketone/aldehyde is paramount.

  • Potent nucleophiles are used: You are employing highly reactive organolithium or Grignard reagents that are prone to over-addition.

  • Aldehyde synthesis is the goal: Reduction of a Weinreb amide is one of the most reliable methods for preparing aldehydes, avoiding over-reduction to the alcohol.

  • Purification is a concern: The clean reaction profile simplifies downstream processing, saving time and resources.

By understanding the mechanistic principles and practical advantages, researchers can leverage the Weinreb amide to overcome long-standing challenges in carbonyl chemistry, enabling more efficient and reliable synthetic routes to complex molecules.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Link]

  • El-Faham, A., & Funosas, E. D. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(11), 2640. [Link]

  • Al-Rawashdeh, N. A.-M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Al-Rawashdeh, N. A.-M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Oda, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48115–48124. [Link]

  • GVK Biosciences Private Limited. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. SSRN. [Link]

  • Wiley Online Library. (2001). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. With these pursuits comes the critical responsibility of ensuring a safe laboratory environment. This guide provides essential safety and logistical information for handling 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, a compound that, like many nitroaromatic amines, requires meticulous handling protocols. By understanding the inherent hazards and implementing robust safety measures, you can mitigate risks and foster a culture of safety within your team.

Hazard Analysis: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) with complete hazard identification for this compound is not uniformly available, an analysis of its structural motifs—an aromatic amine and a nitro group—along with data from closely related analogs, allows for a prudent assessment of its potential hazards. Aromatic nitro compounds and amino compounds are often associated with toxicity, and it is wise to handle this compound with the assumption that it may be harmful.[1][2]

Based on the SDS for the subject compound and data from structurally similar molecules such as 2-amino-5-nitrobenzoic acid and 2-nitrobenzamide, the following hazards should be anticipated[3][4]:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: May cause skin irritation upon direct contact.[4][5][6]

  • Serious Eye Irritation: Can cause serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3][4][7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure.[8][9] The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale for Use
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield is recommended when there is a risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.[10]
Skin Protection Chemical impermeable gloves (e.g., heavy-duty nitrile, neoprene, or butyl rubber). Fire/flame resistant and impervious lab coat. Closed-toe shoes.Prevents skin contact, which can lead to irritation and potential systemic toxicity.[10][11] A flame-resistant lab coat provides an additional layer of protection.[12]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of dust or aerosols, which could cause respiratory irritation.[10]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Context Start Start: Handling Required AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Acute Toxicity (Oral, Dermal, Inhalation) - Respiratory Irritation Start->AssessHazards EyeProtection Eye Protection: - Safety Goggles (min) - Face Shield (splash risk) AssessHazards->EyeProtection All Operations SkinProtection Skin Protection: - Impermeable Gloves - Lab Coat (FR) - Closed-toe Shoes AssessHazards->SkinProtection All Operations RespiratoryProtection Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) AssessHazards->RespiratoryProtection All Operations Weighing Weighing Solid Weighing->EyeProtection Weighing->SkinProtection Weighing->RespiratoryProtection In Fume Hood SolutionPrep Preparing Solution SolutionPrep->EyeProtection Add Face Shield SolutionPrep->SkinProtection SolutionPrep->RespiratoryProtection In Fume Hood Reaction Running Reaction Reaction->EyeProtection Add Face Shield Reaction->SkinProtection Reaction->RespiratoryProtection In Fume Hood

Caption: PPE selection workflow based on assessed hazards.

Safe Handling and Operational Procedures

Adherence to standard safe laboratory practices is crucial.[13] The following step-by-step procedures should be followed for common laboratory operations involving this compound.

Weighing and Transferring the Solid Compound:
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Closure: Securely close the stock container immediately after use.

  • Cleanup: Clean the spatula and any minor spills within the fume hood using a suitable solvent and absorbent material. Dispose of the cleaning materials as hazardous waste.

Preparing a Solution:
  • Preparation: In a chemical fume hood, have a clean, dry flask of the appropriate size ready.

  • Addition of Solid: Carefully add the weighed solid to the flask.

  • Solvent Addition: Slowly add the desired solvent to the flask, directing the stream to the side of the flask to avoid splashing.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer. Avoid heating unless the reaction protocol specifically requires it and appropriate precautions are in place.

  • Storage: If the solution is not for immediate use, label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry, and well-ventilated place.[10]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation persists.

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[14]

  • Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste.[15] It can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[10]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and weighing paper, should be placed in a sealed, labeled hazardous waste container.

  • Decontamination: The work area should be decontaminated after each use. Wipe down surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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  • PPE Protection Types. Lakeland Industries. Retrieved from [Link]

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  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). DuPont. Retrieved from [Link]

  • Kumar, V., et al. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

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  • Nitrobenzene - Registration Dossier. ECHA. Retrieved from [Link]

  • SOP-for-Nitromethane.docx. (n.d.). Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.